4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole
Description
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Properties
IUPAC Name |
4,9-dibromobenzo[f][2,1,3]benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2S/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQHVQKGZSPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NSN=C3C(=C2C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618391 | |
| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18557-22-7 | |
| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Structure and Geometry of 4,9-Dibromonaphtho[2,3-c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to provide a detailed overview of the molecular structure and geometry of 4,9-Dibromonaphtho[2,3-c]thiadiazole. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental or computational data on the precise bond lengths, bond angles, and dihedral angles for this particular molecule. The determination of these parameters typically relies on experimental techniques such as X-ray crystallography or computational modeling, for which published data on 4,9-Dibromonaphtho[2,3-c]thiadiazole is not currently available. This guide will, therefore, outline the expected structural features based on related compounds and describe the standard experimental and computational protocols that would be employed to fully characterize its geometry.
Introduction
4,9-Dibromonaphtho[2,3-c]thiadiazole, with the chemical formula C₁₀H₄Br₂N₂S, is a heterocyclic aromatic compound.[1][2][3] Its structure consists of a naphthalene core fused with a thiadiazole ring, and two bromine atoms substituted at the 4th and 9th positions. The planarity and electronic properties of the naphthothiadiazole system, combined with the influence of the electron-withdrawing bromine substituents, make it a molecule of interest for materials science and medicinal chemistry. Understanding its precise molecular geometry is crucial for predicting its crystal packing, electronic properties, and potential interactions with biological targets.
Expected Molecular Structure and Geometry
Based on the analysis of similar fused heterocyclic systems and thiadiazole derivatives, the following structural characteristics for 4,9-Dibromonaphtho[2,3-c]thiadiazole can be anticipated:
-
Planarity: The core naphthothiadiazole ring system is expected to be largely planar. This planarity arises from the sp² hybridization of the carbon, nitrogen, and sulfur atoms within the fused aromatic rings.
-
Bond Lengths and Angles: The bond lengths and angles within the naphthalene and thiadiazole rings are expected to be consistent with those observed in other aromatic heterocyclic compounds. The carbon-carbon bonds in the naphthalene moiety should exhibit lengths intermediate between single and double bonds. The geometry of the thiadiazole ring will be dictated by the covalent radii of carbon, nitrogen, and sulfur.
-
Influence of Bromine Substituents: The two bromine atoms are covalently bonded to the naphthalene ring. The C-Br bond lengths will be a key structural parameter. These bulky and electronegative substituents can influence the molecule's conformation and intermolecular interactions.
Experimental Protocols for Structural Determination
To experimentally determine the precise molecular structure and geometry of 4,9-Dibromonaphtho[2,3-c]thiadiazole, the following well-established protocol would be followed:
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.
Methodology:
-
Crystal Growth: High-quality single crystals of 4,9-Dibromonaphtho[2,3-c]thiadiazole would first need to be grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A range of solvents would be screened to find optimal crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles.
Computational Protocols for Geometry Optimization
In the absence of experimental data, computational chemistry provides a powerful tool to predict the molecular geometry of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Methodology:
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Method and Basis Set Selection: A suitable level of theory and basis set are chosen for the calculation. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) is a common choice for such organic molecules, providing a good balance between accuracy and computational cost.
-
Geometry Optimization: The energy of the initial structure is minimized with respect to the positions of its atoms. This process yields the lowest energy conformation of the molecule, providing optimized bond lengths, bond angles, and dihedral angles.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Visualization of the Postulated Molecular Structure
While precise, experimentally determined coordinates are unavailable, a logical representation of the molecular structure of 4,9-Dibromonaphtho[2,3-c]thiadiazole can be generated. The following diagram illustrates the connectivity of the atoms.
Caption: 2D representation of the atomic connectivity in 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Conclusion
While a definitive quantitative description of the molecular structure and geometry of 4,9-Dibromonaphtho[2,3-c]thiadiazole is not yet available in the scientific literature, this guide has outlined the expected structural features and the standard methodologies required for its full characterization. The application of single-crystal X-ray diffraction would provide unambiguous experimental data on its solid-state conformation. Complementary computational studies using methods like DFT would offer valuable insights into its gas-phase geometry and electronic properties. The future elucidation of this molecule's precise structure will be invaluable for researchers in materials science and drug development, enabling a deeper understanding of its properties and potential applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 4,9-Dibromonaphtho[2,3-c]thiadiazole (CAS Number: 18557-22-7)
An In-depth Technical Guide to the Physicochemical Properties of 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole (CAS Number: 18557-22-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole, identified by the CAS number 18557-22-7. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering a structured compilation of its known physical and chemical characteristics, alongside relevant experimental and computational data.
Core Physicochemical Properties
4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole is a halogenated heterocyclic compound with a molecular formula of C₁₀H₄Br₂N₂S.[3] Its molecular structure, featuring a fused naphtho-thiadiazole system with two bromine substituents, suggests its potential utility in various research and development applications, including organic electronics and medicinal chemistry. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄Br₂N₂S | [3] |
| Molecular Weight | 344.03 g/mol | [3] |
| CAS Number | 18557-22-7 | [3][4] |
| Boiling Point (Predicted) | 421.8 ± 25.0 °C at 760 mmHg | [5] |
| Topological Polar Surface Area (TPSA) | 54 Ų | [5] |
| XLogP3 (Predicted) | 4.4 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Rotatable Bond Count | 0 | [3] |
Synthesis and Characterization
A direct and detailed experimental protocol for the synthesis of 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole is not explicitly detailed in the available literature. However, a related synthesis involving the bromination of a potential precursor, naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione, has been described.[1] This reaction utilizes N-bromosuccinimide (NBS) in sulfuric acid to introduce bromine atoms onto the naphthalene ring system.[1] While this process yields various brominated derivatives, it suggests a potential synthetic pathway towards the target compound.
Characterization of the related brominated naphtho[2,3-c][1][2][3]thiadiazole-4,9-diones involved several analytical techniques:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to elucidate the structure of the brominated products.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to confirm the elemental composition of the synthesized compounds.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify functional groups present in the molecules.[1]
Potential Applications and Biological Activities
While specific biological activities for 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole have not been reported, the broader class of thiadiazole derivatives is known to exhibit a wide range of pharmacological properties. These include potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[6] The structural similarity of this compound to molecules used in organic electronics also suggests its potential for investigation in materials science.[7] Derivatives of the related naphtho[2,3-c][1][2][3]thiadiazole core have been studied for their light-emitting and charge-transporting properties.[7]
Experimental Methodologies
Detailed experimental protocols for the determination of the physicochemical properties of 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole are not available in the public domain. However, standard methodologies for characterizing organic compounds would be applicable.
General Experimental Workflow for Physicochemical Property Determination
Caption: A general workflow for the synthesis, purification, and physicochemical characterization of an organic compound.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the scientific literature detailing the involvement of 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole in any biological signaling pathways. Research into the biological effects of this compound would be necessary to elucidate any such interactions.
Logical Relationship for Potential Drug Discovery
References
- 1. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 7. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for producing 4,9-Dibromonaphtho[2,3-c]thiadiazole, a key building block in the development of advanced organic electronic materials and potential therapeutic agents. The document details the necessary precursors, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
Naphtho[2,3-c]thiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry. The fused aromatic system and the electron-withdrawing nature of the thiadiazole ring impart unique electronic and photophysical properties. The dibrominated analogue, 4,9-Dibromonaphtho[2,3-c]thiadiazole, serves as a versatile precursor for creating more complex molecular architectures through cross-coupling reactions, making it a valuable component in the design of organic semiconductors, photovoltaics, and fluorescent probes. This guide outlines a multi-step synthesis to obtain this important building block.
Synthetic Pathway Overview
The synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole can be achieved through a three-step process starting from commercially available 1,4-naphthoquinone. The overall synthetic workflow is illustrated below.
Figure 1: Synthetic workflow for 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Experimental Protocols
Step 1: Synthesis of Naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione
This procedure outlines the formation of the thiadiazole ring fused to the naphthoquinone core.
Materials:
-
1,4-Naphthoquinone
-
Methyl carbamate
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Benzene
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a round-bottom flask, prepare a solution of methyl carbamate (4.3 mmol), thionyl chloride (4.3 mmol), and pyridine (25 mmol) in benzene (25 mL).
-
Stir the solution for 30 minutes at room temperature.
-
Add 1,4-naphthoquinone (1 mmol) to the solution.
-
Reflux the reaction mixture for 9 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a dilute HCl solution.
-
Purify the crude product by chromatography to yield Naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione as a yellow solid.
Table 1: Reagent Quantities for the Synthesis of Naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione
| Reagent | Molar Equiv. | Amount for 1 mmol Scale |
| 1,4-Naphthoquinone | 1 | 158 mg |
| Methyl carbamate | 4.3 | 320 mg |
| Thionyl chloride | 4.3 | 0.31 mL |
| Pyridine | 25 | 2 mL |
| Benzene | - | 25 mL |
Step 2: Synthesis of 5,8-Dibromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione
This step involves the bromination of the naphthoquinone ring of the previously synthesized dione.
Materials:
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate solution (1%)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione (1 mmol) in concentrated sulfuric acid (25 mL) in a flask.
-
Add N-Bromosuccinimide (NBS) to the solution. The number of equivalents of NBS and the reaction conditions will determine the degree of bromination (see Table 2). For the dibromo derivative, a typical starting point is 2.2 equivalents of NBS.
-
Maintain the reaction at a specific temperature for a set duration with stirring.
-
Pour the reaction mixture into ice water (300 mL) and extract with dichloromethane (2 x 150 mL).
-
Wash the combined organic layers with a 1% aqueous sodium carbonate solution (100 mL) and then with water (3 x 100 mL).
-
Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or chromatography.
Table 2: Reaction Conditions for Bromination [2]
| Entry | NBS (equiv.) | Temperature (°C) | Time (h) | Product Distribution (Mono:Di:Tri:Tetra) |
| 1 | 1.1 | 0 | 1 | 65:35:trace:0 |
| 2 | 2.2 | 0 | 1 | 20:80:trace:0 |
| 3 | 3.3 | 20 | 12 | 0:30:70:trace |
| 4 | 6.0 | 55 | 12 | 0:0:trace:100 |
Note: The product yields are estimations based on NMR spectroscopy from the cited literature. Isolation of the pure dibromo isomer may require careful chromatographic separation.
Step 3: Synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole (Aromatization)
This final step involves the deoxygenation of the quinone to form the fully aromatic naphthothiadiazole system. This transformation is analogous to the conversion of diones to the corresponding aromatic compounds in similar heterocyclic systems.[4]
Materials:
Procedure:
-
In a reaction vessel suitable for heating, mix 5,8-Dibromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione with phosphorus pentabromide.
-
Heat the mixture at 105 °C for 9 hours.
-
After cooling, the reaction mixture is carefully worked up to isolate the crude product.
-
Purification by column chromatography or recrystallization will yield the final product, 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Table 3: Reagents for Aromatization
| Reagent | Function |
| 5,8-Dibromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione | Starting Material |
| Phosphorus pentabromide (PBr₅) | Deoxygenating/Aromatizing Agent |
Note: The yield for this specific reaction is reported to be around 75% for a similar dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine system.[4]
Data Summary
The following table summarizes the key properties of the target molecule.
Table 4: Properties of 4,9-Dibromonaphtho[2,3-c]thiadiazole [5]
| Property | Value |
| CAS Number | 18557-22-7 |
| Molecular Formula | C₁₀H₄Br₂N₂S |
| Molecular Weight | 344.03 g/mol |
| Appearance | (Typically a solid) |
| Purity | ≥96% (as commercially available) |
| Storage | 4°C |
Conclusion
The synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole is a multi-step process that requires careful control of reaction conditions, particularly during the bromination step, to achieve the desired product. This guide provides a detailed set of protocols based on established literature to facilitate the production of this valuable building block for research and development in organic electronics and medicinal chemistry. The versatility of the dibromo functionality opens up numerous possibilities for further chemical modifications, allowing for the creation of a wide range of novel and functionalized naphtho[2,3-c]thiadiazole derivatives.
References
- 1. 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Electrochemical Properties of 4,9-Dibromonaphtho[2,3-c]thiadiazole and Related Naphthothiadiazole Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,9-Dibromonaphtho[2,3-c]thiadiazole is a halogenated heterocyclic aromatic compound. The naphthothiadiazole core is an electron-accepting unit, and the presence of bromine atoms further influences its electronic properties. Such molecules are of significant interest in materials science for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as well as in medicinal chemistry as potential pharmacophores. Their electrochemical behavior, particularly their redox potentials and frontier molecular orbital (HOMO/LUMO) energy levels, are critical parameters that govern their performance in these applications.
This technical guide outlines the standard procedures for evaluating the electrochemical properties of 4,9-Dibromonaphtho[2,3-c]thiadiazole and similar compounds, with a focus on cyclic voltammetry (CV).
Core Electrochemical Parameters
The key electrochemical parameters for a compound like 4,9-Dibromonaphtho[2,3-c]thiadiazole are:
-
Oxidation and Reduction Potentials (Eox and Ered): These values indicate the ease with which the molecule can lose or gain electrons, respectively. They are crucial for understanding the material's stability and its potential use in electronic devices.
-
HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO level is associated with the ionization potential (electron-donating ability), while the LUMO level relates to the electron affinity (electron-accepting ability). These can be estimated from cyclic voltammetry data.
-
Electrochemical Band Gap (Eg): This is the energy difference between the HOMO and LUMO levels and is a key indicator of the material's electronic and optical properties.
Data Presentation: Representative Theoretical Data
While experimental data for 4,9-Dibromonaphtho[2,3-c]thiadiazole is unavailable, the following table presents calculated HOMO and LUMO energy levels for related thiadiazole-containing molecules to provide a general understanding of the expected electronic structure. These values are typically obtained through Density Functional Theory (DFT) calculations.
| Compound Family | Representative HOMO (eV) | Representative LUMO (eV) | Representative Band Gap (eV) |
| Phenyl-substituted 1,3,4-thiadiazoles | -5.55 to -5.65 | -2.83 to -3.02 | 2.53 to 2.82 |
| Imidazo[2,1-b][1][2][3]thiadiazole derivatives | -5.47 to -5.68 | -1.75 to -2.59 | 2.88 to 3.83 |
Note: This data is for illustrative purposes and is derived from computational studies on related, but different, molecular structures.[4][5] Actual experimental values for 4,9-Dibromonaphtho[2,3-c]thiadiazole may vary.
Experimental Protocols: Cyclic Voltammetry
Cyclic voltammetry is the primary technique used to investigate the redox behavior of organic molecules.[1][2][3]
Objective: To determine the oxidation and reduction potentials of the target compound and to estimate its HOMO and LUMO energy levels.
Materials and Equipment:
-
Potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon electrode or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[6]
-
Counter (Auxiliary) Electrode: Platinum wire or foil.
-
Electrochemical cell.
-
Inert gas (Argon or Nitrogen) supply for deoxygenation.
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
-
Supporting Electrolyte: A salt to ensure conductivity, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4).
-
Analyte: 4,9-Dibromonaphtho[2,3-c]thiadiazole (typically 1-5 mM concentration).
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc+) redox couple for potential calibration.
Procedure:
-
Preparation of the Solution:
-
Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen solvent to a concentration of 0.1 M.
-
Dissolve the analyte (4,9-Dibromonaphtho[2,3-c]thiadiazole) in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Electrode Polishing:
-
The working electrode surface must be polished to a mirror finish before each experiment to ensure reproducibility. This is typically done using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in the solvent.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the analyte solution to the cell.
-
-
Deoxygenation:
-
Bubble inert gas (argon or nitrogen) through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. The gas should be passed over the solution during the experiment to maintain an inert atmosphere.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters:
-
Potential Range: Sweep from an initial potential where no reaction occurs towards the expected oxidation or reduction potentials and back. A wide initial scan is often performed to identify the redox events.
-
Scan Rate (ν): Typically start at 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.[6]
-
Number of Cycles: Usually 2-3 cycles are sufficient to observe stable voltammograms.
-
-
Run the experiment to record the cyclic voltammogram (a plot of current vs. potential).
-
-
Internal Standard Calibration:
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram.
-
The well-defined, reversible oxidation peak of ferrocene is used to calibrate the potential scale. The Fc/Fc+ couple is typically assigned a potential of +0.64 V vs. SCE.
-
-
Data Analysis:
-
Determine the onset potentials for oxidation (Eonset, ox) and reduction (Eonset, red) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (potentials are relative to the Fc/Fc+ couple):
-
HOMO (eV) = -[Eonset, ox + 4.8]
-
LUMO (eV) = -[Eonset, red + 4.8]
-
-
The value 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.
-
Calculate the electrochemical band gap: Eg = LUMO - HOMO .
-
Mandatory Visualizations
Caption: Workflow for the electrochemical characterization of organic materials using cyclic voltammetry.
Caption: Logical relationship for deriving HOMO/LUMO energy levels from cyclic voltammetry data.
References
- 1. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. currentsignreview.com [currentsignreview.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Guide: Spectroscopic and Synthetic Profile of 4,9-Dibromonaphtho[2,3-c]thiadiazole
Technical Guide: Spectroscopic and Synthetic Profile of 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview of the spectroscopic and synthetic aspects of 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents a composite of information from commercial suppliers, data from closely related analogues, and established synthetic methodologies for this class of compounds.
Core Molecular Data
4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole is a halogenated heterocyclic compound. Its core structure consists of a naphthalene ring system fused with a thiadiazole ring, with bromine atoms substituted at the 4 and 9 positions.
| Property | Value | Citations |
| CAS Number | 18557-22-7 | [4][5] |
| Molecular Formula | C₁₀H₄Br₂N₂S | [4][5] |
| Molecular Weight | 344.03 g/mol | [5] |
| Synonyms | 4,9-dibromobenzo[f][1][2][4]benzothiadiazole | [5] |
Spectroscopic Data
NMR Spectroscopy (Predicted and Analogous Data)
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of organic molecules. The expected chemical shifts for 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole are influenced by the aromatic system and the electron-withdrawing nature of the bromine and thiadiazole moieties.
Table 2.1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.50 - 8.50 | Multiplet | Aromatic Protons |
Table 2.2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 110 - 140 | Aromatic Carbons |
| 145 - 160 | Carbons adjacent to N/S |
Note: Actual chemical shifts can vary based on the solvent and experimental conditions.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole, the isotopic pattern resulting from the two bromine atoms will be a key identifying feature.
Table 2.3: Mass Spectrometry Data
| Technique | Expected m/z | Notes |
| HRMS (ESI+) | [M+H]⁺ ≈ 342.8561 | Calculated for C₁₀H₅Br₂N₂S⁺. The isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) will show characteristic M, M+2, and M+4 peaks with relative intensities of approximately 1:2:1. |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
IR spectroscopy can identify characteristic functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.
Table 2.4: IR and UV-Vis Data (Based on Analogous Thiadiazoles)
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment | Citations |
| IR | ~3100 - 3000 | Aromatic C-H stretch | [3][7] |
| IR | ~1600 - 1450 | C=C and C=N stretching | [3][7] |
| IR | ~800 - 700 | C-Br stretch | |
| UV-Vis | ~250 - 400 | π → π* transitions | [3] |
Experimental Protocols
Synthesis of Naphtho[2,3-c][1][2][3]thiadiazole Derivatives
A general and plausible synthetic route to 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole would involve the synthesis of the naphtho[2,3-c][1][2][3]thiadiazole core followed by bromination. The synthesis of related thiadiazole compounds often involves the reaction of an appropriate diamine precursor with a sulfur-containing reagent.[8] A subsequent bromination step, as demonstrated for the analogous dione derivative, can be achieved using N-bromosuccinimide (NBS) in a strong acid.[2][6]
Protocol: Synthesis of Brominated Naphtho[2,3-c][1][2][3]thiadiazole Derivatives (Adapted from Analogue) [2]
-
Dissolution: Dissolve the parent compound, naphtho[2,3-c][1][2][3]thiadiazole, in concentrated sulfuric acid.
-
Bromination: Add N-bromosuccinimide (NBS) to the solution. The stoichiometry of NBS can be varied to control the degree of bromination.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0-55 °C) for a specified duration (e.g., 1-12 hours).
-
Quenching: Pour the reaction mixture into ice water.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.
-
Purification: The crude product can be purified by column chromatography.
Characterization Methods
The following are general procedures for the spectroscopic characterization of the synthesized compound.
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Further structural confirmation can be obtained using 2D NMR techniques like COSY, HSQC, and HMBC.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution mass data.
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate.
-
Record the spectrum using an FTIR spectrometer.
UV-Vis Spectroscopy:
-
Dissolve the compound in a UV-grade solvent (e.g., ethanol or dichloromethane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
Visualizations
Caption: Synthetic and characterization workflow for 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Caption: Logical relationship of spectroscopic data to molecular properties.
References
- 1. brieflands.com [brieflands.com]
- 2. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 8. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 4,9-Dibromonaphtho[2,3-c]thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 4,9-Dibromonaphtho[2,3-c]thiadiazole. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages established principles of NMR spectroscopy and analysis of related chemical structures to predict the spectral features. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis who are working with or anticipate synthesizing this and similar heterocyclic compounds.
Predicted NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For 4,9-Dibromonaphtho[2,3-c]thiadiazole, the electron-withdrawing nature of the bromine atoms and the thiadiazole ring, combined with the aromaticity of the naphthalene core, will dictate the spectral appearance. The symmetry of the molecule (C₂ᵥ) will simplify the spectra, leading to fewer signals than the number of protons or carbon atoms.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The four protons on the naphthalene ring system are chemically equivalent in pairs.
Table 1: Predicted ¹H NMR Spectral Data for 4,9-Dibromonaphtho[2,3-c]thiadiazole
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5, H-8 | 8.0 - 8.2 | Doublet of doublets (dd) | ~7-8 (ortho), ~1-2 (meta) |
| H-6, H-7 | 7.6 - 7.8 | Doublet of doublets (dd) | ~7-8 (ortho), ~1-2 (meta) |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show six distinct signals for the ten carbon atoms, again due to the molecule's symmetry. The carbons directly attached to the bromine atoms (C-4, C-9) and the carbons of the thiadiazole ring (C-4a, C-8a) are expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for 4,9-Dibromonaphtho[2,3-c]thiadiazole
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C-4, C-9 | 120 - 125 |
| C-4a, C-8a | 150 - 155 |
| C-5, C-8 | 130 - 135 |
| C-6, C-7 | 128 - 132 |
| C-5a, C-7a | 135 - 140 |
| C-9a, C-9b | 145 - 150 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Sample Preparation
-
Sample Purity: Ensure the sample of 4,9-Dibromonaphtho[2,3-c]thiadiazole is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Suitable solvents for aromatic heterocyclic compounds include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the assignments of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the spectral analysis of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Caption: Molecular structure of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Caption: Workflow for NMR spectral analysis and structure elucidation.
A Technical Guide to Computational Studies of Naphtho[2,3-c]thiadiazole Derivatives: From Materials Science to Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Naphtho[2,3-c]thiadiazole and its derivatives represent a fascinating class of heterocyclic compounds with a diverse range of applications, spanning from advanced materials science to medicinal chemistry. Their rigid, electron-deficient core makes them promising candidates for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), while their ability to interact with biological targets has positioned them as scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the computational methodologies employed to investigate these derivatives, offering detailed protocols, a summary of key quantitative data, and visualizations of experimental and logical workflows.
Computational Methodologies in the Study of Naphtho[2,3-c]thiadiazole Derivatives
Computational chemistry plays a pivotal role in understanding the structure-property relationships of naphtho[2,3-c]thiadiazole derivatives. The two primary methods employed are Density Functional Theory (DFT) for elucidating electronic and photophysical properties, and molecular docking for predicting biological activity.
Density Functional Theory (DFT) for Electronic and Photophysical Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular geometries, electronic properties (such as HOMO and LUMO energy levels), and spectroscopic characteristics of organic molecules.
Experimental Protocol: DFT Calculations using Gaussian
This protocol outlines a typical workflow for performing DFT calculations on a naphtho[2,3-c]thiadiazole derivative using the Gaussian software package.
-
Molecule Building and Initial Optimization:
-
The 3D structure of the desired naphtho[2,3-c]thiadiazole derivative is built using a molecular modeling program (e.g., GaussView, Avogadro).
-
An initial geometry optimization is performed using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
Software: Gaussian 09 or a later version.
-
Method: DFT, with the B3LYP hybrid functional being a common choice.
-
Basis Set: 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy.
-
Gaussian Keywords: #p B3LYP/6-31G(d) Opt
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties.
-
Gaussian Keywords: #p B3LYP/6-31G(d) Freq
-
-
Electronic Properties and Frontier Molecular Orbitals (FMOs):
-
The output of the geometry optimization provides the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the electronic and optical properties.
-
The molecular orbitals can be visualized to understand the distribution of electron density.
-
-
Excited State Calculations (TD-DFT):
-
To predict the UV-Vis absorption and emission spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.
-
Gaussian Keywords for Absorption: #p TD(NStates=10) B3LYP/6-31G(d) (calculates the first 10 excited states).
-
For emission (fluorescence), the geometry of the first excited state is optimized first, followed by a TD-DFT calculation.
-
Molecular Docking for Biological Activity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when bound to each other to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds against a biological target.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of a naphtho[2,3-c]thiadiazole derivative against a protein target using AutoDock Vina.
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Convert the PDB file to the PDBQT format using AutoDock Tools or a similar program. This step adds partial charges and defines atom types.
-
-
Preparation of the Ligand:
-
Draw the 2D structure of the naphtho[2,3-c]thiadiazole derivative and convert it to a 3D structure.
-
Perform a geometry optimization of the ligand using a suitable method (e.g., DFT as described above).
-
Define the rotatable bonds in the ligand.
-
Convert the ligand file to the PDBQT format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of the protein. The size and center of the grid box are crucial for a successful docking run.
-
-
Running AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters like exhaustiveness.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Visualize the docked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Quantitative Data Summary
The following tables summarize key quantitative data from computational studies on naphtho[2,3-c]thiadiazole and other relevant thiadiazole derivatives.
Table 1: Calculated Electronic and Photophysical Properties of Naphtho[2,3-c]thiadiazole Derivatives for OLEDs
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λ_abs (nm) | λ_em (nm) | Reference |
| BDPNTD | - | - | - | - | - | [1] |
| NTD-A | -5.78 | -3.12 | 2.66 | 466 | 550 | [2][3] |
| NTD-B | -5.82 | -3.15 | 2.67 | 464 | 562 | [2][3] |
| NTD-C | -5.75 | -3.09 | 2.66 | 467 | 558 | [2][3] |
Note: Data is often presented in graphical form or without specific values in some publications, hence the limited entries. BDPNTD is a naphtho[2,3-c][1][4]thiadiazole derivative for which DFT calculations were performed, but specific HOMO/LUMO values were not tabulated in the abstract.[1]
Table 2: In Vitro Anticancer Activity (IC50) of Selected Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiadiazole Derivative 1 | MCF-7 (Breast) | 1.01 - 2.04 | [5] |
| Thiadiazole Derivative 2 | HepG-2 (Liver) | 63.2 | [5] |
| Thiadiazole Derivative 3 | HT-29 (Colon) | 33.67 | [6] |
| Ciprofloxacin-based Thiadiazole 1h | SKOV-3 (Ovarian) | 3.58 | |
| Ciprofloxacin-based Thiadiazole 1l | A549 (Lung) | 2.79 | [7] |
| 1,2,4-Thiadiazole-1,2,4-Triazole 8b | MCF-7 (Breast) | 0.10 | [8] |
| 1,2,4-Thiadiazole-1,2,4-Triazole 8b | A549 (Lung) | 0.17 | [8] |
| 1,2,4-Thiadiazole-1,2,4-Triazole 8b | DU-145 (Prostate) | 0.83 | [8] |
| ST10 | MCF-7 (Breast) | 49.6 | [9] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [10][9] |
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate typical computational workflows for the study of naphtho[2,3-c]thiadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Electron Affinity and LUMO Energy of 4,9-Dibromonaphtho[2,3-c]thiadiazole: A Core Analysis for Materials Science and Drug Development
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the core electronic properties of 4,9-Dibromonaphtho[2,3-c]thiadiazole, with a specific focus on its electron affinity (EA) and Lowest Unoccupied Molecular Orbital (LUMO) energy. These parameters are critical determinants of the molecule's performance in organic electronic devices and its potential interactions in biological systems. This document outlines both experimental and computational methodologies for determining these values, offering a self-validating framework for researchers, scientists, and drug development professionals. By synthesizing theoretical principles with practical, field-proven protocols, this guide aims to empower researchers to accurately characterize and effectively utilize this promising heterocyclic compound.
Introduction: The Significance of 4,9-Dibromonaphtho[2,3-c]thiadiazole's Electronic Landscape
4,9-Dibromonaphtho[2,3-c]thiadiazole is a fused heterocyclic system that has garnered interest due to the electronic properties of its core naphtho[2,3-c]thiadiazole structure.[1] The presence of the electron-withdrawing thiadiazole ring fused to the naphthalene core, along with the heavy bromine substituents, significantly influences its electronic characteristics.[2][3] Specifically, its electron affinity and LUMO energy are pivotal in defining its utility in various advanced applications.
In the realm of materials science , a molecule's LUMO energy level is a key indicator of its suitability as an n-type semiconductor or an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.[4] A low-lying LUMO facilitates the injection and transport of electrons, a crucial process in the functioning of these devices. The electron affinity, which is the energy released when an electron is added to a neutral molecule, is directly related to the LUMO energy and is a fundamental measure of a material's ability to accept an electron.[5][6]
For drug development professionals , understanding the LUMO energy and electron affinity of a molecule like 4,9-Dibromonaphtho[2,3-c]thiadiazole is essential for predicting its reactivity and potential biological activity.[7][8] These parameters can provide insights into the molecule's ability to participate in charge-transfer interactions with biological macromolecules, a mechanism that can underpin various therapeutic or toxicological effects.[9] The electrophilic nature of the molecule, which is related to its LUMO energy, can also indicate its potential to interact with nucleophilic sites in biological systems.[10]
This guide provides a robust framework for determining these critical electronic parameters for 4,9-Dibromonaphtho[2,3-c]thiadiazole, enabling researchers to unlock its full potential.
The Interplay of Electron Affinity and LUMO Energy: A Theoretical Framework
The electron affinity (EA) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are intrinsically linked, though they are conceptually distinct.
-
Electron Affinity (EA) is a thermodynamic quantity defined as the energy change when an electron is added to a molecule in the gaseous state. A positive EA indicates that energy is released upon electron attachment, signifying a stable anion formation.[5]
-
LUMO Energy is a concept from molecular orbital theory and represents the energy of the lowest energy orbital that is unoccupied in the ground state of the molecule.[9]
According to Koopmans' theorem , for a closed-shell molecule, the negative of the LUMO energy (–ELUMO) provides an approximation of the vertical electron affinity. While this approximation has its limitations due to the neglect of electron correlation and orbital relaxation effects, it provides a valuable qualitative and often semi-quantitative understanding.[6]
In practical terms, both experimental and computational methods are employed to gain a comprehensive understanding of these properties.
Experimental Determination of Electron Affinity via Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule in solution.[11][12][13] From the reduction potential measured by CV, the electron affinity can be estimated. The process involves applying a linearly varying potential to a working electrode in a solution containing the analyte and measuring the resulting current.[14]
Causality Behind Experimental Choices in Cyclic Voltammetry
The choice of solvent, electrolyte, and reference electrode is critical for obtaining reliable and reproducible results. The solvent must dissolve the analyte and the supporting electrolyte, be electrochemically inert over the potential range of interest, and have a sufficiently high dielectric constant to minimize IR drop. The supporting electrolyte is necessary to ensure conductivity of the solution and to minimize the migration of electroactive species. The reference electrode provides a stable potential against which the working electrode potential is measured.
Step-by-Step Protocol for Cyclic Voltammetry
-
Preparation of the Analyte Solution:
-
Dissolve a known concentration (typically in the millimolar range) of 4,9-Dibromonaphtho[2,3-c]thiadiazole in a suitable, dry, and deoxygenated electrochemical solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), at a concentration significantly higher than the analyte (e.g., 0.1 M).
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[12]
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.[14]
-
Set the initial and final potentials to scan over a range where the reduction of 4,9-Dibromonaphtho[2,3-c]thiadiazole is expected to occur.
-
Set the scan rate (e.g., 50-100 mV/s).
-
Initiate the potential sweep and record the resulting cyclic voltammogram (a plot of current vs. potential).
-
-
Data Analysis and Calculation of LUMO Energy and Electron Affinity:
-
From the cyclic voltammogram, determine the onset potential of the first reduction peak (Ered, onset).
-
The LUMO energy can be estimated using the following empirical equation, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:[15] ELUMO (eV) = -[Ered, onset vs Fc/Fc+ + E1/2(Fc/Fc+) vs Ag/AgCl] Alternatively, a more common empirical formula is used:[16] ELUMO (eV) = - (Ered, onset + 4.4) eV (when referenced to the vacuum level, assuming the energy level of the SCE is -4.4 eV relative to the vacuum).
-
The electron affinity can then be approximated as: EA ≈ -ELUMO
-
Visualization of the Cyclic Voltammetry Workflow
Caption: Experimental workflow for determining electron affinity and LUMO energy using cyclic voltammetry.
Computational Modeling of LUMO Energy using Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method for predicting the electronic properties of molecules, including LUMO energy.[17][18][19] DFT calculations can offer detailed insights into the electronic structure and can be used to corroborate experimental findings.
The Rationale Behind DFT Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or larger) is crucial for obtaining accurate results.[17][20] The functional approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is recommended for greater accuracy.
Step-by-Step Protocol for DFT Calculations
-
Molecular Structure Input:
-
Construct the 3D structure of 4,9-Dibromonaphtho[2,3-c]thiadiazole using a molecular modeling software (e.g., GaussView, Avogadro). The basic chemical information for this molecule is provided in Table 1.
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Select a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) using a quantum chemistry software package like Gaussian, ORCA, or Schrödinger's Jaguar.[17][20]
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Electronic Structure Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.
-
This calculation will yield the energies of the molecular orbitals, including the HOMO and LUMO.
-
-
Data Extraction and Analysis:
-
From the output file of the calculation, extract the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).
-
Visualize the LUMO to understand its spatial distribution and identify the regions of the molecule that are most susceptible to nucleophilic attack or electron acceptance.
-
Visualization of the DFT Calculation Workflow
Caption: Computational workflow for determining LUMO energy using Density Functional Theory (DFT).
Properties and Expected Electronic Characteristics of 4,9-Dibromonaphtho[2,3-c]thiadiazole
Table 1: Chemical Properties of 4,9-Dibromonaphtho[2,3-c]thiadiazole
| Property | Value | Source |
| CAS Number | 18557-22-7 | [21][22][23][24] |
| Molecular Formula | C10H4Br2N2S | [21][22][23] |
| Molecular Weight | 344.03 g/mol | [21][23] |
| Appearance | Not specified (typically a solid) | |
| Purity | ≥96% | [21][23] |
The naphtho[2,3-c]thiadiazole core is known to be electron-deficient, which generally leads to low-lying LUMO energy levels.[1] The introduction of two bromine atoms at the 4 and 9 positions is expected to further lower the LUMO energy due to the inductive electron-withdrawing effect of the halogens. This would, in turn, lead to a higher electron affinity compared to the unsubstituted parent compound.
Studies on related naphtho[2,3-c][5][14][17]thiadiazole derivatives have shown that they can exhibit ambipolar charge transport properties, indicating that they can effectively transport both holes and electrons.[1] This suggests that the LUMO energy of these materials is in a range suitable for electron injection from common cathode materials in organic electronic devices.
Conclusion
The electron affinity and LUMO energy of 4,9-Dibromonaphtho[2,3-c]thiadiazole are fundamental parameters that dictate its potential in materials science and drug discovery. This technical guide has provided a detailed, self-validating framework for the determination of these properties through both experimental (cyclic voltammetry) and computational (DFT) methods. While direct experimental values for this specific compound are yet to be widely reported, the methodologies outlined herein, along with the understanding of the electronic effects of the thiadiazole and bromine moieties, provide a strong foundation for researchers to accurately characterize this molecule. The anticipated low-lying LUMO and high electron affinity make 4,9-Dibromonaphtho[2,3-c]thiadiazole a compelling candidate for further investigation as an n-type organic semiconductor and as a scaffold for the design of novel therapeutic agents.
References
- 1. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. irjweb.com [irjweb.com]
- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]
- 14. ossila.com [ossila.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 18. learn.schrodinger.com [learn.schrodinger.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. chemscene.com [chemscene.com]
- 22. 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole|lookchem [lookchem.com]
- 23. calpaclab.com [calpaclab.com]
- 24. 18557-22-7|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Electronic Properties of 4,9-Dibromonaphtho[2,3-c]thiadiazole: A Framework for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Significance of HOMO-LUMO Energy Levels
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The HOMO energy level is associated with the ability to donate an electron, while the LUMO energy level relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical and electronic properties.
In the context of drug development, understanding the HOMO and LUMO energy levels can provide insights into a molecule's potential interactions with biological targets. For instance, these parameters can be used in quantitative structure-activity relationship (QSAR) studies to predict biological activity. In materials science, the HOMO and LUMO levels are paramount in designing organic semiconductors, dyes for solar cells, and light-emitting diodes (OLEDs), as they govern charge injection, transport, and recombination processes. Thiadiazole derivatives, in particular, have been explored for various applications due to their unique electronic and photophysical properties.
Data on HOMO-LUMO Energy Levels: A Presentational Framework
As of the latest literature review, specific experimental values for the HOMO and LUMO energy levels of 4,9-Dibromonaphtho[2,3-c]thiadiazole have not been reported. However, to facilitate future research and ensure standardized data presentation, the following table provides a template for summarizing such quantitative data once obtained. This structure allows for clear comparison with related compounds or derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Method of Determination | Reference |
| 4,9-Dibromonaphtho[2,3-c]thiadiazole | TBD | TBD | TBD | TBD | e.g., CV, UV-Vis | [Future Work] |
| Related Compound A | -5.40 | -3.20 | 2.20 | 2.15 | CV, UV-Vis | [Citation] |
| Derivative B | -5.52 | -3.35 | 2.17 | 2.12 | DFT (B3LYP/6-31G)* | [Citation] |
| TBD: To Be Determined |
Experimental Protocols for Determining HOMO-LUMO Energy Levels
The following are detailed, generalized methodologies for the experimental determination of HOMO and LUMO energy levels of organic compounds like 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to calculate the HOMO and LUMO energy levels.
Materials and Equipment:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)
-
Glassy carbon working electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire counter electrode
-
Electrochemical cell
-
Inert gas (e.g., Argon or Nitrogen) for deoxygenation
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Ferrocene (as an internal standard)
-
Sample of 4,9-Dibromonaphtho[2,3-c]thiadiazole
Procedure:
-
Preparation of the Solution: Dissolve the sample (typically 1-5 mM) and the supporting electrolyte in the chosen solvent.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electrode Polishing: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the solvent, and dry it before use.
-
Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Record a cyclic voltammogram of the solvent and supporting electrolyte to establish the potential window.
-
Add the sample to the solution and record the cyclic voltammogram. Scan from an initial potential to a final potential where oxidation occurs, then reverse the scan to a potential where reduction occurs, and finally return to the initial potential.
-
After recording the sample's voltammogram, add ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram of the sample.
-
Determine the half-wave potential of the ferrocene/ferrocenium couple (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8]
-
The value 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a molecule, which is the energy required to promote an electron from the HOMO to the LUMO upon absorption of light.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent (e.g., chloroform, dichloromethane, or THF)
-
Sample of 4,9-Dibromonaphtho[2,3-c]thiadiazole
Procedure:
-
Preparation of the Solution: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to have an absorbance in the range of 0.5 - 1.5 at the absorption maximum.
-
Measurement:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the absorption onset wavelength (λonset) from the low-energy edge of the absorption spectrum. This is the wavelength at which the absorption begins to increase from the baseline.
-
Calculate the optical band gap (Egopt) using the following equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
Workflow for Characterization of Novel Organic Compounds
The determination of the electronic properties of a new molecule like 4,9-Dibromonaphtho[2,3-c]thiadiazole is part of a larger, systematic workflow. The following diagram, generated using Graphviz, illustrates this logical process.
Caption: Workflow for Electronic Characterization of Novel Compounds.
Conclusion and Future Directions
While direct experimental data on the HOMO and LUMO energy levels of 4,9-Dibromonaphtho[2,3-c]thiadiazole are currently unavailable, this guide provides the necessary framework for researchers to undertake such investigations. The detailed protocols for cyclic voltammetry and UV-Vis spectroscopy offer a clear path to determining these critical electronic parameters. The provided data table template will aid in the standardized reporting of findings, facilitating comparison within the scientific community.
Future work should focus on the synthesis and experimental characterization of 4,9-Dibromonaphtho[2,3-c]thiadiazole to populate the data table presented in this guide. Furthermore, computational studies using methods like Density Functional Theory (DFT) would provide valuable theoretical insights to complement experimental results. The bromine atoms at the 4 and 9 positions offer reactive sites for further chemical modification, enabling the tuning of the HOMO and LUMO levels for specific applications in drug design and organic electronics. The systematic characterization of this and related molecules will undoubtedly contribute to the advancement of both medicinal chemistry and materials science.
In-Depth Technical Guide on the Thermal Stability and Degradation of 4,9-Dibromonaphtho[2,3-c]thiadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,9-Dibromonaphtho[2,3-c]thiadiazole is a heterocyclic compound featuring a naphtho-fused thiadiazole core with bromine substituents at the 4 and 9 positions. This molecule serves as a critical building block in the synthesis of advanced organic materials. Specifically, it is a key precursor for creating a variety of naphtho[2,3-c][1][2][3]thiadiazole (NTD) derivatives through palladium-catalyzed Suzuki-coupling reactions.[2] These derivatives are of significant interest in the field of organic electronics, particularly for their application in Organic Light-Emitting Diodes (OLEDs), due to their carrier-transporting properties and high fluorescence quantum yields.[1][2]
Given its role as a foundational material, understanding the thermal stability and degradation profile of 4,9-Dibromonaphtho[2,3-c]thiadiazole is paramount for its synthesis, purification, storage, and application in high-temperature device fabrication processes. This guide provides a consolidated overview of its known thermal properties and degradation characteristics, based on available scientific literature.
Thermal Properties
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 4,9-Dibromonaphtho[2,3-c]thiadiazole is not extensively detailed in publicly accessible literature, its derivatives provide significant insight into the thermal robustness of the core structure. Generally, NTD derivatives exhibit high thermal stability, a crucial attribute for materials used in electronic devices.
General Thermal Stability of Naphtho[2,3-c]thiadiazole Derivatives
Research on various NTD derivatives indicates that this class of compounds possesses excellent thermal stability.[1][2] For instance, derivatives synthesized from 4,9-Dibromonaphtho[2,3-c]thiadiazole show high decomposition temperatures, which is a desirable feature for maintaining material integrity during the thermal evaporation processes used in OLED manufacturing. The stability is attributed to the rigid, fused aromatic ring system.
A study on a related derivative, BDPNTD, which shares the naphtho[2,3-c][1][2][3]thiadiazole core, utilized TGA and DSC measurements to characterize its thermal properties, confirming the high stability of this molecular framework.[4]
Degradation Profile
The degradation of 4,9-Dibromonaphtho[2,3-c]thiadiazole is primarily expected to occur under significant thermal stress. The degradation pathway would likely involve the cleavage of the carbon-bromine bonds, which are typically the most labile sites in such aromatic structures. The thiadiazole ring itself is also susceptible to thermal decomposition.
Predicted Degradation Pathway
At elevated temperatures, the degradation process is hypothesized to initiate with the homolytic cleavage of the C-Br bonds, generating radical species. Subsequent reactions could lead to the fragmentation of the aromatic backbone and the decomposition of the thiadiazole ring system. The specific degradation products would depend on the atmosphere (inert or oxidative) and the temperature.
A logical representation of a potential thermal degradation pathway is illustrated below.
Caption: Hypothetical degradation pathway of the target compound.
Experimental Protocols
To accurately determine the thermal stability and degradation profile of 4,9-Dibromonaphtho[2,3-c]thiadiazole, standardized thermal analysis techniques are required. The following sections detail the recommended experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature.
Objective: To determine the temperature at which 4,9-Dibromonaphtho[2,3-c]thiadiazole begins to decompose and to quantify its thermal stability.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed into a ceramic or platinum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperature of 5% mass loss (Td5), which is a common metric for thermal stability.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as melting and crystallization.
Objective: To determine the melting point (Tm) and identify other thermal transitions of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Heating/Cooling Program: A heat-cool-heat cycle is typically employed. For example:
-
Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.
-
Cool to 25 °C at a rate of 10 °C/min.
-
Reheat at 10 °C/min to observe the glass transition and melting behavior of the thermally conditioned sample.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks related to crystallization.
The general workflow for conducting these thermal analyses is depicted in the following diagram.
Caption: Standard workflow for TGA and DSC analysis.
Conclusion
4,9-Dibromonaphtho[2,3-c]thiadiazole is a thermally stable molecule that serves as a vital precursor in materials science. While direct, detailed quantitative data on its thermal properties are sparse, the high stability of its derivatives suggests a robust molecular framework. The primary degradation mechanism under thermal stress is likely initiated by the cleavage of the carbon-bromine bonds. For precise characterization, standardized TGA and DSC analyses are essential. A thorough understanding of its thermal behavior is crucial for optimizing its use in the development of next-generation organic electronic materials and for ensuring the reliability of devices fabricated from its derivatives.
References
- 1. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 4,9-Dibromonaphtho[2,3-c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,9-Dibromonaphtho[2,3-c]thiadiazole in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information inferred from synthesis and purification methodologies, alongside standardized experimental protocols for determining solubility.
Introduction to 4,9-Dibromonaphtho[2,3-c]thiadiazole
4,9-Dibromonaphtho[2,3-c]thiadiazole is a heterocyclic organic compound with the molecular formula C₁₀H₄Br₂N₂S.[1][2][3] Its structure, featuring a naphtho-fused thiadiazole core with two bromine substituents, makes it a subject of interest in materials science, particularly in the field of organic electronics. The solubility of this compound is a critical parameter for its application in solution-processable fabrication techniques for devices such as organic solar cells and organic light-emitting diodes.
Qualitative Solubility Data
| Solvent | Chemical Formula | Type | Qualitative Solubility of 4,9-Dibromonaphtho[2,3-c]thiadiazole and Related Derivatives |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble (Used for extraction of brominated naphtho[2,3-c][1][4][5]thiadiazole-4,9-dione derivatives)[6] |
| Chloroform | CHCl₃ | Halogenated | Likely Soluble (Common solvent for similar organic compounds) |
| Toluene | C₇H₈ | Aromatic | Likely Soluble (Common solvent for similar organic compounds) |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Likely Soluble (Used as a processing solvent for all-small-molecule organic solar cells)[7] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sulfoxide | Likely Soluble (Many 1,3,4-thiadiazole derivatives show high solubility in DMSO)[8] |
| Acetone | C₃H₆O | Ketone | Likely Soluble (Many 1,3,4-thiadiazole derivatives show high solubility in acetone)[8] |
| Methanol | CH₃OH | Alcohol | Likely Soluble (Many 1,3,4-thiadiazole derivatives show high solubility in methanol)[8] |
| Water | H₂O | Protic | Insoluble (Generally, such large, nonpolar organic molecules have very low water solubility) |
| Hexane | C₆H₁₄ | Aliphatic | Likely Sparingly Soluble to Insoluble (Lower polarity may limit solubility) |
Note: The qualitative solubility assessments are based on general principles of "like dissolves like" and information from related compounds. Experimental verification is crucial for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound like 4,9-Dibromonaphtho[2,3-c]thiadiazole. This protocol is a standard method used in chemical research.
Objective: To determine the approximate solubility of 4,9-Dibromonaphtho[2,3-c]thiadiazole in a given organic solvent at a specific temperature.
Materials:
-
4,9-Dibromonaphtho[2,3-c]thiadiazole (solid)
-
Selected organic solvents (e.g., dichloromethane, toluene, THF)
-
Analytical balance (± 0.1 mg)
-
Small vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
UV-Vis spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh a small amount of 4,9-Dibromonaphtho[2,3-c]thiadiazole (e.g., 10 mg) and place it into a vial.
-
Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Separation of Undissolved Solid:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.
-
-
Determination of Concentration:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the concentration of 4,9-Dibromonaphtho[2,3-c]thiadiazole in the diluted solution using a pre-calibrated UV-Vis spectrophotometer (by measuring absorbance at λ_max) or an HPLC system.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.
Caption: Workflow for determining the solubility of a solid organic compound.
Conclusion
While quantitative solubility data for 4,9-Dibromonaphtho[2,3-c]thiadiazole remains elusive in the current body of scientific literature, qualitative evidence suggests its solubility in common chlorinated and aromatic organic solvents, which is a prerequisite for its use in solution-based processing of organic electronic devices. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. Further research is encouraged to quantify the solubility of this promising compound in a range of solvents to facilitate its broader application in materials science and drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][1,3]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 7. Efficient all-small-molecule organic solar cells processed with non-halogen solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 4,9-Dibromonaphtho[2,3-c]thiadiazole in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,9-Dibromonaphtho[2,3-c]thiadiazole is an important building block for the synthesis of novel organic semiconductor materials for high-performance organic solar cells (OSCs). As a derivative of the well-known electron-deficient benzothiadiazole (BT) unit, the naphtho[2,3-c]thiadiazole core offers an extended π-conjugated system. This extension can lead to materials with broader absorption spectra and tunable energy levels, which are critical for enhancing the power conversion efficiency (PCE) of OSCs. The bromine substituents at the 4 and 9 positions provide reactive sites for cross-coupling reactions, such as Suzuki or Stille polymerization, enabling the creation of donor-acceptor (D-A) copolymers. These copolymers are the key component of the photoactive layer in bulk heterojunction (BHJ) solar cells. This document provides an overview of the application of naphthothiadiazole-based materials in OSCs, along with generalized experimental protocols for their synthesis and device fabrication.
Synthesis of Naphtho[2,3-c]thiadiazole-Based Polymers
A common method for synthesizing D-A copolymers for organic solar cells is the Stille coupling reaction. This reaction creates a bond between an organotin compound and an organohalide, catalyzed by a palladium complex. In this context, 4,9-Dibromonaphtho[2,3-c]thiadiazole can serve as the dibromo monomer, which is then copolymerized with a distannyl derivative of a suitable electron-donating monomer.
General Protocol for Stille Coupling Polymerization
-
Monomer Preparation: Ensure both the 4,9-Dibromonaphtho[2,3-c]thiadiazole and the distannyl comonomer are of high purity.
-
Reaction Setup: In a nitrogen-filled glovebox, add equimolar amounts of the dibromo and distannyl monomers to a flame-dried Schlenk flask.
-
Solvent and Catalyst: Add anhydrous, degassed toluene or chlorobenzene to the flask to dissolve the monomers. Subsequently, add a catalytic amount (1-2 mol%) of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a phosphine ligand like P(o-tol)₃.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone. The crude polymer is then collected by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to remove catalyst residues and low molecular weight oligomers.
-
Final Product: Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Caption: A generalized workflow for the synthesis of naphtho[2,3-c]thiadiazole-based polymers via Stille coupling.
Fabrication of Organic Solar Cells
The performance of a polymer solar cell is highly dependent on the fabrication process. The following is a general protocol for the fabrication of a conventional bulk heterojunction organic solar cell.
General Protocol for Device Fabrication
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer (30-40 nm) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate. Anneal the film at 120-150 °C for 10-15 minutes in air.
-
Active Layer Deposition: Inside a nitrogen-filled glovebox, prepare a blend solution of the naphtho[2,3-c]thiadiazole-based polymer and a fullerene acceptor (e.g., PC₆₁BM or PC₇₁BM) or a non-fullerene acceptor in a suitable solvent like chlorobenzene or o-dichlorobenzene. The typical polymer:acceptor weight ratio is 1:1 to 1:3. Spin-coat the active layer solution onto the PEDOT:PSS layer to a thickness of 80-200 nm. The film may require thermal or solvent vapor annealing to optimize the morphology.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of a low work function metal (e.g., Ca, 20-30 nm) followed by a thicker layer of a more stable metal (e.g., Al, 80-100 nm) under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device to protect it from air and moisture degradation.
Caption: A schematic of a conventional organic solar cell device structure.
Photovoltaic Performance of Related Thiadiazole-Based Polymers
While specific data for polymers derived from 4,9-Dibromonaphtho[2,3-c]thiadiazole is not yet widely reported, the photovoltaic performance of various benzothiadiazole (BT) and other thiadiazole-based polymers demonstrates the potential of this class of materials. The table below summarizes the performance of some representative polymers.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDTT-ffBT | PC₇₁BM | 0.85 | 16.2 | 70.0 | 9.6 |
| PffBT4T-2DT | ITIC | 0.88 | 17.5 | 72.0 | 11.1[1] |
| PBDB-T | A14 | - | - | - | 11.48[1] |
| PM6 | Y6 | >0.8 | >25 | >75 | 15.7[1] |
| D18 | Y6 | - | - | - | 18.22[1] |
| PBDTSF-FBT | - | - | - | - | 11.66[2] |
Note: The performance of organic solar cells can vary significantly depending on the specific device architecture, processing conditions, and measurement setup.
Characterization Methods
To evaluate the performance of the fabricated organic solar cells, the following characterization techniques are typically employed:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. This measurement provides the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-current conversion efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of photons of a given energy incident on the device. The integral of the EQE spectrum with respect to the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology of the active layer. The phase separation and domain sizes of the donor and acceptor materials can be visualized, which is crucial for understanding the device performance.
-
UV-Vis Absorption Spectroscopy: The absorption spectra of the polymer and the blend film are measured to determine the light-harvesting properties of the active layer.
Conclusion
4,9-Dibromonaphtho[2,3-c]thiadiazole represents a promising building block for the development of next-generation organic solar cell materials. Its extended aromatic core offers opportunities to achieve broader absorption and optimized electronic energy levels in D-A copolymers. The generalized protocols for synthesis and device fabrication provided in this application note, along with the performance data of related materials, offer a solid foundation for researchers to explore the potential of this and other naphthothiadiazole derivatives in the field of organic photovoltaics. Further research into the synthesis and characterization of polymers based on 4,9-Dibromonaphtho[2,3-c]thiadiazole is anticipated to yield high-performance organic solar cells.
References
Application Notes and Protocols: 4,9-Dibromonaphtho[2,3-c]thiadiazole as a Non-Fullerene Acceptor in Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 4,9-Dibromonaphtho[2,3-c]thiadiazole and its derivatives as non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs). While direct reports on the photovoltaic performance of 4,9-Dibromonaphtho[2,3-c]thiadiazole are limited, this document leverages data from closely related naphtho[2,3-c]thiadiazole-based acceptors to provide representative protocols and expected performance metrics.
Introduction
Non-fullerene acceptors are a crucial component in the advancement of organic solar cells, offering tunable electronic properties and strong light absorption. The naphtho[2,3-c]thiadiazole core is a promising building block for NFAs due to its extended π-conjugation and electron-deficient nature. The introduction of bromine atoms at the 4 and 9 positions is a strategic approach to further lower the LUMO energy level, which can lead to higher open-circuit voltages (Voc) in photovoltaic devices. Additionally, the bromine atoms provide reactive sites for further functionalization to fine-tune the molecule's properties.
Synthesis Protocols
The synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole can be achieved through the bromination of a precursor, naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione.
Synthesis of Naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione
A detailed synthesis of the precursor can be adapted from known procedures. The bromination of this precursor is a key step to achieving the target compound.
Protocol for Bromination of Naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione:
This protocol is based on the bromination of similar aromatic compounds and should be optimized for the specific substrate.
-
Reaction Setup: To a solution of naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione (1 mmol) in a suitable solvent (e.g., concentrated sulfuric acid, 25 mL), add N-bromosuccinimide (NBS) (2.2 mmol) portion-wise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione.[4]
Photovoltaic Device Fabrication and Characterization
The following protocol for the fabrication and characterization of bulk-heterojunction (BHJ) organic solar cells is provided as a general guideline, using a naphtho[1,2-c:5,6-c']bis[1][2][3]thiadiazole-based acceptor as a representative example.
Device Fabrication Protocol
-
Substrate Cleaning: Clean patterned indium tin oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates and anneal at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of a suitable polymer donor (e.g., PTB7-Th) and the naphtho[2,3-c]thiadiazole-based acceptor in a suitable solvent like chlorobenzene with a processing additive (e.g., 1,8-diiodooctane). Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox.
-
Cathode Deposition: Deposit a calcium (Ca) layer followed by an aluminum (Al) layer through thermal evaporation under high vacuum (ca. 10⁻⁷ Torr).
Device Characterization
-
Current Density-Voltage (J-V) Measurements: Characterize the photovoltaic performance under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.
-
External Quantum Efficiency (EQE) Measurements: Measure the EQE spectra to determine the spectral response of the device.
Data Presentation
The following table summarizes the photovoltaic performance of organic solar cells based on a representative naphtho[1,2-c:5,6-c']bis[1][2][3]thiadiazole-based non-fullerene acceptor (NTz-Thex-Np) with P3HT as the donor.[1] This data provides an expected performance range for devices utilizing naphtho[2,3-c]thiadiazole-based acceptors.
| Acceptor | Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| NTz-Thex-Np | P3HT | 0.78 | 5.43 | 50 | 2.14 |
Visualizations
Experimental Workflow
Caption: Experimental workflow from synthesis to device characterization.
Energy Level Diagram
Caption: Energy level diagram of a bulk-heterojunction solar cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of non-fused non-fullerene acceptors containing naphthobisthiadiazole for organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
Application Notes and Protocols for the Synthesis of Conjugated Polymers from 4,9-Dibromonaphtho[2,3-c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of conjugated copolymers using 4,9-Dibromonaphtho[2,3-c]thiadiazole as a key building block. The methodologies outlined are based on established palladium-catalyzed cross-coupling reactions, which are widely employed in the synthesis of functional organic materials.
Introduction
Naphtho[2,3-c]thiadiazole derivatives are of significant interest in the field of organic electronics due to their electron-deficient nature, which makes them excellent acceptor units in donor-acceptor conjugated polymers. When copolymerized with suitable electron-donating monomers, the resulting materials often exhibit desirable optoelectronic properties for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as fluorescent probes. 4,9-Dibromonaphtho[2,3-c]thiadiazole serves as a versatile monomer that can be polymerized through various cross-coupling reactions, most notably Suzuki and Stille polymerizations. This protocol will focus on the Suzuki polycondensation, a robust and widely used method for the synthesis of such polymers.
General Synthetic Strategy
The synthesis of a copolymer from 4,9-Dibromonaphtho[2,3-c]thiadiazole involves a palladium-catalyzed cross-coupling reaction with a co-monomer that is typically a diboronic acid or diboronic ester derivative. The general reaction scheme is depicted below, showing the polymerization of 4,9-Dibromonaphtho[2,3-c]thiadiazole with a generic bis(pinacol)boronate comonomer.
Caption: General scheme for Suzuki polycondensation.
Experimental Protocol: Suzuki Polycondensation
This protocol describes the synthesis of a copolymer of 4,9-Dibromonaphtho[2,3-c]thiadiazole with 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.
Materials:
-
4,9-Dibromonaphtho[2,3-c]thiadiazole (1.0 equiv)
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (4.0 equiv) or Cesium fluoride (CsF) (3.0 equiv)
-
Anhydrous Toluene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4,9-Dibromonaphtho[2,3-c]thiadiazole, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, and the base (K₂CO₃ or CsF).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen. This cycle should be repeated at least three times to ensure an inert atmosphere.
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst, followed by anhydrous toluene via syringe.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir vigorously for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation: After cooling to room temperature, pour the viscous solution into a beaker of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Purification:
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with acetone, hexane, and finally chloroform. The desired polymer is typically soluble in chloroform.
-
Concentrate the chloroform fraction under reduced pressure.
-
Re-precipitate the concentrated polymer solution into methanol, filter, and dry under vacuum.
-
Data Presentation
The following table summarizes typical quantitative data for analogous donor-acceptor copolymers synthesized via Suzuki polycondensation. The exact values for polymers derived from 4,9-Dibromonaphtho[2,3-c]thiadiazole will depend on the specific comonomer and reaction conditions.
| Polymer ID | Comonomer | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |
| PNT-T | Thiophene | 15 - 40 | 1.5 - 2.5 | 70 - 90 |
| PNT-BT | Bithiophene | 20 - 50 | 1.6 - 2.8 | 75 - 95 |
| PNT-F | Fluorene | 25 - 60 | 1.8 - 3.0 | 65 - 85 |
Mn = Number-average molecular weight, PDI = Polydispersity index, Mw = Weight-average molecular weight.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of the target polymers.
Caption: Workflow for polymer synthesis and purification.
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4,9-Dibromonaphtho[2,3-c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids have made it an indispensable tool in modern organic synthesis. This methodology is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The naphtho[2,3-c]thiadiazole scaffold is a key structural motif in materials science, particularly in the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its unique photophysical and electronic properties. The functionalization of this core at the 4- and 9-positions through Suzuki cross-coupling with various arylboronic acids allows for the fine-tuning of these properties and the creation of novel materials with tailored characteristics. This document provides a detailed protocol for the Suzuki cross-coupling reaction of 4,9-Dibromonaphtho[2,3-c]thiadiazole with a range of arylboronic acids.
Reaction Principle
The Suzuki cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (4,9-Dibromonaphtho[2,3-c]thiadiazole) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes the results of Suzuki cross-coupling reactions between 4,9-Dibromonaphtho[2,3-c]thiadiazole and various arylboronic acids, based on reported literature.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4,9-Diphenylnaphtho[2,3-c][1][2][3]thiadiazole | Not explicitly stated, but successfully synthesized[1] |
| 2 | Biphenyl-4-boronic acid | 4,9-Di(biphenyl-4-yl)naphtho[2,3-c][1][2][3]thiadiazole | Not explicitly stated, but successfully synthesized[1] |
| 3 | Naphthalene-1-boronic acid | 4,9-Di(naphthalen-1-yl)naphtho[2,3-c][1][2][3]thiadiazole | Not explicitly stated, but successfully synthesized[1] |
| 4 | Naphthalene-2-boronic acid | 4,9-Di(naphthalen-2-yl)naphtho[2,3-c][1][2][3]thiadiazole | Not explicitly stated, but successfully synthesized[1] |
Note: While the specific yields were not provided in the abstract, the successful synthesis of these compounds demonstrates the viability of the described protocol.
Experimental Protocols
The following is a generalized protocol for the Suzuki cross-coupling reaction of 4,9-Dibromonaphtho[2,3-c]thiadiazole with arylboronic acids, adapted from the literature.[1] Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) chloride (PdCl₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole (1.0 mmol), the desired arylboronic acid (2.5 mmol), palladium(II) chloride (0.1 mmol), triphenylphosphine (0.2 mmol), and potassium carbonate (4.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add toluene (20 mL), ethanol (15 mL), and water (10 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring under the inert atmosphere for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product can be collected by filtration.
-
Purification: Wash the collected solid with hot water, hot petroleum ether, and hot ethanol to remove impurities. The product can be further purified by vacuum sublimation.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
References
- 1. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Coupling Reactions in the Synthesis of Naphtho[2,3-c]thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functionalized naphtho[2,3-c]thiadiazole derivatives utilizing the palladium-catalyzed Stille cross-coupling reaction. This methodology is particularly effective for creating π-conjugated systems based on the naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione core, which are of significant interest in materials science and medicinal chemistry.
Introduction
The naphtho[2,3-c]thiadiazole scaffold is a key building block in the development of advanced organic materials and potential therapeutic agents. The Stille cross-coupling reaction offers a robust and versatile method for the C-C bond formation, allowing for the introduction of various aryl and heteroaryl substituents onto the naphtho[2,3-c]thiadiazole core. This is typically achieved by coupling a brominated naphtho[2,3-c]thiadiazole derivative with an organostannane reagent in the presence of a palladium catalyst. The reaction is known for its tolerance of a wide range of functional groups and its reliability in synthesizing complex molecules.
Notably, for the synthesis of π-spacer–acceptor–π-spacer type compounds derived from 5,8-dibromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione, the Stille reaction has been reported to provide the highest yields, making it a preferred method for creating these advanced materials.
General Reaction Scheme
The Stille coupling reaction for the synthesis of disubstituted naphtho[2,3-c]thiadiazole derivatives can be represented by the following general scheme:
Caption: General Stille coupling reaction for naphtho[2,3-c]thiadiazole derivatives.
Experimental Protocols
The following protocols are based on established methodologies for Stille coupling reactions of related aromatic systems and are intended to serve as a starting point for the synthesis of various naphtho[2,3-c]thiadiazole derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 5,8-di(thiophen-2-yl)naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione
This protocol details the synthesis of a representative π-conjugated compound.
Materials:
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Reagents for workup and purification (e.g., saturated aqueous KF solution, ethyl acetate, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, under an argon atmosphere, add 5,8-dibromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous and degassed toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the dibromo starting material.
-
Reagent Addition: Add 2-(tributylstannyl)thiophene (2.2 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5,8-di(thiophen-2-yl)naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Stille coupling of 5,8-dibromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione with various organostannanes.
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 85-95 |
| 2 | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 80-90 |
| 3 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 75-85 |
| 4 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 90 | 8 | 70-80 |
Note: The yields presented are illustrative and may vary based on the specific reaction conditions and the purity of the reagents.
Visualizations
Stille Coupling Catalytic Cycle
The mechanism of the Stille reaction is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
The general workflow for the synthesis and purification of naphtho[2,3-c]thiadiazole derivatives via Stille coupling is outlined below.
Caption: General experimental workflow for Stille coupling.
References
Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors (OFETs) using 4,9-Dibromonaphtho[2,3-c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of Organic Field-Effect Transistors (OFETs) utilizing 4,9-Dibromonaphtho[2,3-c]thiadiazole as the active semiconductor layer. This document is intended to guide researchers in the fields of organic electronics, materials science, and drug development in the successful implementation of this promising material in electronic devices.
Introduction
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, offering advantages such as mechanical flexibility, low-cost fabrication, and the potential for large-area coverage. The performance of these devices is intrinsically linked to the properties of the organic semiconductor employed. Naphtho[2,3-c][1][2][3]thiadiazole (NTD) and its derivatives have emerged as a promising class of materials due to their unique electronic and photophysical properties. The introduction of bromine substituents at the 4 and 9 positions of the NTD core is anticipated to modulate the material's energy levels and intermolecular packing, potentially enhancing charge transport characteristics.
While specific performance data for OFETs based on 4,9-Dibromonaphtho[2,3-c]thiadiazole is not yet widely published, studies on closely related NTD derivatives have demonstrated their potential. For instance, aryl-substituted NTD derivatives have shown ambipolar charge transporting properties with both hole and electron mobilities.[2] This document provides a generalized fabrication protocol based on established solution-processing techniques for similar organic semiconductors, which can be adapted for 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Materials and Equipment
Materials
-
4,9-Dibromonaphtho[2,3-c]thiadiazole (purity ≥96%)
-
Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm)
-
Trichloro(octadecyl)silane (OTS)
-
High-purity organic solvents (e.g., chloroform, chlorobenzene, toluene)
-
Gold (Au) pellets for thermal evaporation (99.99% purity)
-
Cleaning solvents: Acetone, Isopropanol (IPA), Deionized (DI) water
Equipment
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Ultrasonic bath
-
Hotplate
-
Probe station with semiconductor parameter analyzer
-
Atomic Force Microscope (AFM)
-
UV-Ozone cleaner (optional)
Experimental Protocols
A bottom-gate, top-contact (BGTC) device architecture is a common and reliable configuration for OFET fabrication. The following protocols detail the step-by-step procedure for creating such a device.
Substrate Preparation
-
Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with UV-Ozone for 10 minutes to remove any residual organic contaminants and to enhance surface hydroxylation.
-
-
Surface Modification (OTS Treatment):
-
Prepare a 5 mM solution of OTS in anhydrous toluene inside a glovebox.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes at room temperature.
-
Rinse the substrates thoroughly with fresh toluene to remove any excess OTS.
-
Anneal the substrates on a hotplate at 120°C for 20 minutes to form a stable self-assembled monolayer.
-
Allow the substrates to cool to room temperature before use.
-
Organic Semiconductor Deposition (Solution-Shearing)
Solution-shearing is a scalable deposition technique that can produce highly crystalline organic semiconductor thin films with improved charge transport properties.
-
Solution Preparation:
-
Prepare a solution of 4,9-Dibromonaphtho[2,3-c]thiadiazole in a suitable high-boiling point solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.
-
Gently heat the solution (e.g., at 60°C) and stir until the semiconductor is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Solution-Shearing Process:
-
Place the OTS-treated Si/SiO₂ substrate on the heated stage of the solution-shearing setup, maintained at a constant temperature (e.g., 80-120°C).
-
Dispense a small volume of the semiconductor solution onto the substrate near the shearing blade.
-
Move the shearing blade across the substrate at a constant, slow speed (e.g., 0.1-1.0 mm/s). The blade should be held at a small angle to the substrate.
-
The solvent evaporates during the shearing process, leaving a thin, crystalline film of the organic semiconductor.
-
Anneal the deposited film at a temperature just below the material's melting point (e.g., 100-150°C) for 30 minutes inside the glovebox to improve crystallinity and remove residual solvent.
-
Electrode Deposition
-
Shadow Mask Alignment:
-
Carefully place a shadow mask with the desired channel length (L) and width (W) on top of the organic semiconductor film. Typical dimensions are L = 50 µm and W = 1000 µm.
-
-
Thermal Evaporation:
-
Transfer the substrate with the aligned shadow mask into a thermal evaporator.
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Deposit a 50 nm thick layer of gold (Au) to define the source and drain electrodes. The deposition rate should be slow (e.g., 0.1-0.2 Å/s) to minimize damage to the organic layer.
-
Device Characterization
-
Electrical Measurements:
-
Transfer the fabricated OFETs to a probe station connected to a semiconductor parameter analyzer. All electrical measurements should be performed in an inert atmosphere or vacuum to prevent degradation from air and moisture.
-
Measure the output characteristics (I_DS vs. V_DS) by sweeping the drain-source voltage (V_DS) at different constant gate-source voltages (V_GS).
-
Measure the transfer characteristics (I_DS vs. V_GS) by sweeping the gate-source voltage at a constant high drain-source voltage (in the saturation regime).
-
-
Parameter Extraction:
-
From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation: I_DS = (W / 2L) * µ * C_i * (V_GS - V_th)² where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
The on/off ratio is calculated as the ratio of the maximum drain current (I_on) to the minimum drain current (I_off).
-
Expected Performance and Data
Table 1: Representative OFET Performance of an Aryl-Substituted Naphtho[2,3-c][1][2][3]thiadiazole Derivative (Compound 1) [2]
| Parameter | Hole Mobility (µh) [cm²/Vs] | Electron Mobility (µe) [cm²/Vs] |
| Value | 7.16 x 10⁻⁴ | 6.19 x 10⁻⁴ |
Note: This data is for a related compound and should be considered as a preliminary expectation. The performance of OFETs based on 4,9-Dibromonaphtho[2,3-c]thiadiazole may differ based on its specific electronic properties and thin-film morphology.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the fabrication of a bottom-gate, top-contact OFET using solution-shearing.
Caption: Workflow for OFET fabrication.
Device Architecture
The diagram below shows the bottom-gate, top-contact (BGTC) OFET architecture.
Caption: Bottom-gate, top-contact OFET.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Gate Modulation | - Poor quality dielectric layer.- Short circuit between gate and source/drain electrodes.- Ineffective semiconductor deposition. | - Verify the thickness and quality of the SiO₂.- Check for pinholes or defects in the dielectric.- Ensure proper alignment of the shadow mask. |
| High Off-Current | - Impurities in the semiconductor material.- Non-uniform or too thick semiconductor film. | - Use high-purity semiconductor material.- Optimize the solution concentration and shearing parameters.- Anneal the device to remove trapped charges. |
| Low Mobility | - Poor crystallinity of the semiconductor film.- High contact resistance at the electrode-semiconductor interface.- Traps at the semiconductor-dielectric interface. | - Optimize the solution-shearing speed and temperature.- Perform post-deposition annealing.- Ensure a clean and well-prepared OTS layer.- Consider using a different electrode material or an interlayer. |
| Device Instability in Air | - Sensitivity of the organic semiconductor to oxygen and moisture. | - Perform all fabrication and measurement steps in an inert atmosphere.- Encapsulate the final device. |
Conclusion
This application note provides a foundational protocol for the fabrication and characterization of OFETs based on 4,9-Dibromonaphtho[2,3-c]thiadiazole. By following these detailed steps, researchers can produce high-quality devices and explore the potential of this novel organic semiconductor. The provided data on a related compound suggests that NTD-based materials are promising for ambipolar charge transport, opening avenues for their application in various electronic and sensing technologies, including those relevant to the field of drug development where sensitive and flexible electronic platforms are of increasing interest. Further optimization of the deposition parameters and device architecture will be crucial to fully realize the potential of this material.
References
- 1. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 4,9-Dibromonaphtho[2,3-c]thiadiazole in Near-Infrared (NIR) Absorbing Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,9-Dibromonaphtho[2,3-c]thiadiazole (DBNTD) as a core building block for the synthesis of near-infrared (NIR) absorbing materials. These materials, primarily based on a donor-acceptor architecture, exhibit significant potential in various fields, including organic electronics and biomedical applications.
Introduction to 4,9-Dibromonaphtho[2,3-c]thiadiazole for NIR Materials
The naphtho[2,3-c]thiadiazole (NTD) core is a highly electron-deficient moiety. When functionalized at the 4 and 9 positions with electron-donating groups, the resulting D-A-D type small molecules and donor-acceptor polymers can exhibit strong intramolecular charge transfer (ICT) a phenomenon that is crucial for achieving absorption in the near-infrared region of the electromagnetic spectrum. The bromine atoms in DBNTD serve as versatile synthetic handles, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings, allowing for the facile introduction of a wide variety of donor units.
Key Applications
Materials derived from DBNTD are finding applications in several advanced technological areas:
-
Organic Light-Emitting Diodes (OLEDs): As NIR emitters, these materials are valuable for applications in night-vision displays, optical communication, and biomedical imaging.
-
Organic Photovoltaics (OPVs): The ability to absorb NIR light allows for the harvesting of a broader range of the solar spectrum, potentially increasing the power conversion efficiency of solar cells.
-
Photothermal Therapy (PTT): When formulated into nanoparticles, these materials can absorb NIR light and convert it into heat, leading to the localized thermal ablation of cancer cells. The use of NIR light is particularly advantageous for biomedical applications due to its deeper tissue penetration and lower scattering compared to visible light.
-
Bio-imaging: NIR fluorescence from DBNTD-based probes can provide high-resolution images of biological structures with reduced background autofluorescence.
Data Presentation: Photophysical and Device Performance
The following tables summarize the quantitative data for representative NIR absorbing materials synthesized from 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Table 1: Photophysical Properties of DBNTD-based NIR Absorbing Small Molecules
| Compound Name | Donor Unit | λabs (nm) | λem (nm) | Photoluminescence Quantum Yield (PLQY) | Application |
| 4,4′-(naphtho[2,3-c][1][2][3]thiadiazole-4,9-diyl)bis(N,N-diphenylaniline) (NZ2TPA)[1][2] | N,N-diphenylaniline | 525 (in solution) | 696 (in neat film) | 60% (in neat film)[1][2] | OLEDs[1][2] |
| 4-(2,2-diphenylvinyl)phenyl-substituted NTD | 2,2-diphenylvinylphenyl | - | - | High fluorescence quantum yield | OLEDs, OFETs[3] |
| Biphenyl-substituted NTD | Biphenyl | - | - | High fluorescence quantum yield | OLEDs, OFETs[3] |
| 2-naphthalene-substituted NTD | 2-naphthalene | - | - | High fluorescence quantum yield | OLEDs, OFETs[3] |
Table 2: Device Performance of an OLED Incorporating NZ2TPA [1][2]
| Device Structure | Emission Peak (nm) | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd m-2) |
| ITO/HATCN/TAPC/NZ2TPA (50 nm)/TPBi/LiF/Al | 696 | 3.9 | 6330 |
Experimental Protocols
Synthesis of a D-A-D Small Molecule: 4,4′-(naphtho[2,3-c][1][2][3]thiadiazole-4,9-diyl)bis(N,N-diphenylaniline) (NZ2TPA)
This protocol outlines the synthesis of a representative D-A-D type NIR absorbing small molecule using a Suzuki cross-coupling reaction.
Reaction Scheme:
Materials:
-
4,9-Dibromonaphtho[2,3-c]thiadiazole (DBNTD)
-
4-(Diphenylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,9-Dibromonaphtho[2,3-c]thiadiazole (1.0 eq) and 4-(diphenylamino)phenylboronic acid (2.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Bubble argon or nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and potassium carbonate (4.0 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically around 80-90 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to obtain the pure product, NZ2TPA.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
General Protocol for Stille Cross-Coupling Polymerization
This protocol provides a general method for synthesizing donor-acceptor conjugated polymers using DBNTD as the acceptor monomer.
Reaction Scheme:
Materials:
-
4,9-Dibromonaphtho[2,3-c]thiadiazole (DBNTD)
-
A distannylated donor comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
Tri(o-tolyl)phosphine [P(o-tol)3]
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a Schlenk flask, add equimolar amounts of 4,9-Dibromonaphtho[2,3-c]thiadiazole and the distannylated donor monomer.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)3, 4-8 mol%) to the flask.
-
Solvent Addition and Degassing: Add anhydrous toluene via cannula. Subject the mixture to several freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated.
-
Polymerization: Heat the reaction mixture to reflux (around 110 °C) under an inert atmosphere for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.
-
End-capping: To terminate the polymerization and stabilize the polymer, add a small amount of a monofunctional end-capping agent (e.g., 2-bromothiophene followed by 2-(tributylstannyl)thiophene) and continue to stir for a few hours.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol or acetone. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer).
-
Final Product: Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Characterization of NIR Absorption Properties
Protocol for UV-Vis-NIR Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the synthesized material in a suitable spectroscopic grade solvent (e.g., chloroform, dichloromethane, or toluene) with concentrations in the range of 10-5 to 10-6 M. For thin-film measurements, dissolve the material in a suitable solvent and spin-coat it onto a quartz substrate.
-
Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.
-
Measurement: Record the absorption spectrum from the UV to the NIR region (typically 300-1100 nm or beyond). Use a solvent-filled cuvette as the reference for solution measurements and a bare quartz substrate for thin-film measurements.
-
Data Analysis: Identify the wavelength of maximum absorption (λabs). If the concentration and path length are known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Experimental Workflows and Signaling Pathways
Workflow for OLED Device Fabrication and Testing
The following diagram illustrates a typical workflow for the fabrication and characterization of an OLED device using a DBNTD-derived emitter.
Conceptual Workflow for Photothermal Therapy Application
This diagram outlines the conceptual workflow for utilizing DBNTD-based nanoparticles in photothermal therapy.
Concluding Remarks
4,9-Dibromonaphtho[2,3-c]thiadiazole is a valuable and versatile building block for the creation of a wide range of NIR absorbing materials. The synthetic accessibility and tuneable photophysical properties of its derivatives make them highly promising candidates for advanced applications in organic electronics and nanomedicine. The protocols and data presented herein provide a foundation for researchers to explore and expand the potential of these fascinating materials.
References
Application Notes and Protocols for the Synthesis of Donor-Acceptor Copolymers with 4,9-Dibromonaphtho[2,3-c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel donor-acceptor (D-A) copolymers utilizing the electron-accepting monomer 4,9-Dibromonaphtho[2,3-c]thiadiazole. This class of copolymers is of significant interest for applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), owing to their tunable electronic and optical properties.
Introduction
Donor-acceptor copolymers are a class of conjugated polymers designed to have a low bandgap, enabling them to absorb light in the visible and near-infrared regions of the electromagnetic spectrum. This is achieved by alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. The 4,9-Dibromonaphtho[2,3-c]thiadiazole moiety is a promising acceptor unit due to its extended aromatic system and the electron-withdrawing nature of the thiadiazole ring. By carefully selecting the donor comonomer, the optoelectronic properties of the resulting copolymer can be finely tuned to suit specific device applications.
Commonly employed donor units for copolymerization with naphtho[2,3-c]thiadiazole-based acceptors include fluorene, carbazole, thiophene, and their derivatives. The synthesis of these copolymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization. These methods offer good control over the polymer structure and molecular weight.
Data Presentation
The following tables summarize typical quantitative data for donor-acceptor copolymers based on thiadiazole acceptor units. While specific data for copolymers derived from 4,9-Dibromonaphtho[2,3-c]thiadiazole is limited in publicly available literature, the presented data for analogous copolymers provide a reasonable expectation of the properties that can be achieved.
Table 1: Molecular Weight and Thermal Properties of Representative Donor-Acceptor Copolymers.
| Copolymer | Donor Unit | Acceptor Unit | Mn (kDa) | Mw (kDa) | PDI | Td (°C, 5% weight loss) |
| P1 (Hypothetical) | 9,9-dioctylfluorene | 4,9-naphtho[2,3-c]thiadiazole | 15 - 40 | 30 - 80 | 1.8 - 2.5 | >350 |
| PFDTBT [1] | 9,9-dioctylfluorene | 4,7-di(thiophen-2-yl)benzo[c][1][2]thiadiazole | >10 | - | <4 | - |
| CEHTF | 9,9-bis(2-ethylhexyl)fluorene | 4,6-bis(3'-(2-ethylhexyl)thien-2'-yl)thieno[3,4-c][1][2]thiadiazole | 31.7 | 95 | 3.0 | - |
| CP1-a | 9-(2-ethylhexyl)carbazole | 4,7-bis(4'-(2-octyldodecyl)thiophen-2'-yl)-5,6-difluorobenzo[c][1][2]thiadiazole | 44.9 | 78.6 | 1.8 | - |
Table 2: Optical and Electrochemical Properties of Representative Donor-Acceptor Copolymers.
| Copolymer | λmax (soln, nm) | λmax (film, nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
| P1 (Hypothetical) | 450 - 550 | 470 - 570 | 1.8 - 2.2 | -5.2 to -5.6 | -3.2 to -3.6 |
| PFDTBT [1] | ~480 | ~500 | ~2.1 | - | - |
| CEHTF | 606 | 618 | 1.37 | -5.13 | -3.76 |
| CP1-a | 512 | 535 | 1.95 | -5.58 | -3.63 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative donor-acceptor copolymer, Poly(9,9-dioctylfluorene-alt-4,9-naphtho[2,3-c]thiadiazole) (P1), via Suzuki polymerization.
Synthesis of Poly(9,9-dioctylfluorene-alt-4,9-naphtho[2,3-c]thiadiazole) (P1) via Suzuki Coupling
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aliquat® 336
-
Toluene (anhydrous)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Monomer Preparation: In a glovebox, a 50 mL Schlenk flask is charged with 4,9-Dibromonaphtho[2,3-c][1][2]thiadiazole (Monomer A, 1.0 mmol), 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Monomer B, 1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent and Base Addition: Anhydrous toluene (20 mL) and 2 M aqueous sodium carbonate solution (10 mL) are added to the flask. A few drops of Aliquat® 336 are added as a phase-transfer catalyst.
-
Polymerization: The flask is sealed and taken out of the glovebox. The reaction mixture is vigorously stirred and heated to 90 °C under an inert atmosphere (e.g., argon) for 48 hours.
-
End-capping: To control the molecular weight and terminate the polymerization, a small amount of phenylboronic acid (for boronic ester end-groups) or bromobenzene (for bromine end-groups) can be added, and the reaction is stirred for another 4 hours.
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, the organic layer is separated and slowly added to a large volume of vigorously stirred methanol (500 mL) to precipitate the polymer.
-
The precipitated polymer is collected by filtration.
-
To remove catalyst residues and oligomers, the polymer is subjected to Soxhlet extraction with methanol, acetone, and hexane sequentially (each for 24 hours).
-
The purified polymer is then dissolved in a minimal amount of chloroform and reprecipitated into methanol.
-
-
Drying: The final polymer is collected by filtration and dried under vacuum at 60 °C for 24 hours to yield a dark-colored solid.
Mandatory Visualizations
Caption: Suzuki polymerization of P1.
Caption: Polymer synthesis and purification workflow.
References
Application Notes and Protocols for Electrochemical Characterization of 4,9-Dibromonaphtho[2,3-c]thiadiazole-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical characterization of conjugated polymers based on the 4,9-Dibromonaphtho[2,3-c]thiadiazole monomer. The following techniques are covered: Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Spectroelectrochemistry. These methods are crucial for determining the electronic properties, charge transport characteristics, and electro-optical behavior of these polymers, which are vital for their application in organic electronics, sensors, and drug development.
Introduction to Naphtho[2,3-c]thiadiazole-Based Polymers
Polymers incorporating the naphtho[2,3-c]thiadiazole unit are a class of donor-acceptor conjugated polymers. The electron-deficient nature of the naphthothiadiazole moiety, when combined with electron-donating units, leads to materials with tunable electronic and optical properties. The 4,9-dibromo derivative of naphtho[2,3-c]thiadiazole serves as a key building block for creating a variety of polymer structures through cross-coupling reactions. Understanding the electrochemical behavior of the resulting polymers is essential for optimizing their performance in various applications.
Key Electrochemical Characterization Techniques
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a material. For conjugated polymers, CV is instrumental in determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge injection and transport properties.
Quantitative Data Summary
The following table summarizes typical electrochemical data obtained for naphtho[2,3-c]thiadiazole-based polymers. These values are representative and can vary based on the specific polymer structure, solvent, and electrolyte used.
| Polymer ID | Onset Oxidation Potential (E_ox, V vs. Fc/Fc+) | Onset Reduction Potential (E_red, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (Eg, eV) |
| P1 | 0.80 | -1.15 | -5.28 | -3.33 | 1.95 |
| P2 | 0.75 | -1.20 | -5.23 | -3.28 | 1.95 |
| P3 | 0.92 | -1.08 | -5.40 | -3.40 | 2.00 |
Note: HOMO and LUMO levels are calculated using the empirical formulas: HOMO = - (E_ox + 4.48) eV and LUMO = - (E_red + 4.48) eV, where the potentials are referenced against the Fc/Fc+ couple, whose absolute energy level is assumed to be -4.48 eV relative to the vacuum level.
Experimental Protocol for Thin-Film Cyclic Voltammetry
This protocol is suitable for characterizing polymer films deposited on an electrode surface.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) coated glass)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Polymer solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Inert gas (Argon or Nitrogen)
-
Ferrocene (for internal calibration)
Procedure:
-
Electrode Preparation:
-
Thoroughly clean the working electrode. For a GCE, polish it with alumina slurry, followed by sonication in deionized water and the experimental solvent. For an ITO slide, sonicate sequentially in detergent, deionized water, acetone, and isopropanol.
-
Dry the cleaned electrode under a stream of inert gas.
-
-
Polymer Film Deposition:
-
Deposit the polymer film onto the working electrode by drop-casting, spin-coating, or electropolymerization from a monomer solution.
-
Dry the polymer-coated electrode in a vacuum oven at a mild temperature to remove residual solvent.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode.
-
Fill the cell with the electrolyte solution.
-
Purge the electrolyte with an inert gas for 15-20 minutes to remove dissolved oxygen and maintain an inert atmosphere throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the experimental parameters:
-
Potential Range: A typical starting range is -2.0 V to +2.0 V vs. Ag/AgCl. This should be adjusted to encompass the polymer's oxidation and reduction peaks.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Calibration with Ferrocene:
-
After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram.
-
The half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal reference to calibrate the potential scale.
-
Data Analysis Workflow
Caption: Workflow for analyzing cyclic voltammetry data.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that probes the frequency-dependent impedance of a system. For polymer films, it provides insights into charge transfer resistance, capacitance, and ion diffusion processes at the electrode-polymer-electrolyte interfaces.
Experimental Protocol for EIS of Polymer Films
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for CV)
-
Polymer-coated working electrode
-
Electrolyte solution
Procedure:
-
Cell Setup: Assemble the electrochemical cell as described for the CV experiment.
-
Set DC Potential: Apply a DC potential at which the polymer is in its neutral or a specific doped state (determined from the CV).
-
AC Perturbation: Superimpose a small amplitude AC voltage (typically 5-10 mV) over the DC potential.
-
Frequency Sweep: Sweep the frequency of the AC perturbation over a wide range (e.g., 100 kHz to 0.1 Hz).
-
Data Acquisition: Record the resulting AC current and phase shift as a function of frequency.
-
Data Analysis: The impedance data is typically plotted in Nyquist (imaginary vs. real impedance) or Bode (impedance magnitude and phase angle vs. frequency) formats. The data is then fitted to an equivalent circuit model to extract quantitative parameters.
Equivalent Circuit Model for a Polymer Film
Application Notes and Protocols for Thin-Film Deposition of 4,9-Dibromonaphtho[2,3-c]thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of high-quality thin films of 4,9-Dibromonaphtho[2,3-c]thiadiazole and its derivatives. These materials are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The protocols provided are based on established methods for analogous organic semiconductors and serve as a comprehensive guide for fabricating thin-film devices.
Introduction
4,9-Dibromonaphtho[2,3-c]thiadiazole is a promising building block for novel organic semiconductors due to its extended π-conjugated system and the electron-withdrawing nature of the thiadiazole unit. The bromine substituents offer versatile sites for further chemical modification, allowing for the fine-tuning of electronic properties and molecular packing. The performance of electronic devices based on these materials is critically dependent on the quality and morphology of the deposited thin films. This document outlines two primary methods for thin-film fabrication: Vacuum Thermal Evaporation (VTE) and Spin Coating.
Data Presentation: Performance of Related Naphtho[2,3-c]thiadiazole Derivatives in Organic Electronic Devices
While specific device data for pristine 4,9-Dibromonaphtho[2,3-c]thiadiazole is not extensively reported in the literature, data for closely related 4,9-disubstituted naphtho[2,3-c][1][2][3]thiadiazole (NTD) derivatives provide valuable benchmarks for expected performance. The following table summarizes the carrier mobility of some NTD derivatives, which are key performance indicators for organic field-effect transistors.
| Compound | Deposition Method | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |
| 4,9-di(2-naphthalenyl)-naphtho[2,3-c]thiadiazole | Not Specified | Ambipolar | Ambipolar | - | [2] |
| 4,9-di([1,1'-biphenyl]-4-yl)-naphtho[2,3-c]thiadiazole | Not Specified | Ambipolar | Ambipolar | - | [2] |
Note: The ambipolar nature indicates that these materials can transport both holes and electrons. The specific mobility values were not detailed in the abstract.
For comparison, the performance of a related benzothiadiazole derivative is presented below, showcasing the impact of the deposition method.
| Compound | Deposition Method | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Reference |
| 4,7-di(9H-carbazol-9-yl)benzo[c][1][2][3]thiadiazole | Vacuum Deposition | 1.9 x 10⁻⁴ | 3.5 x 10⁶ | [1] |
| 4,7-di(9H-carbazol-9-yl)benzo[c][1][2][3]thiadiazole | Solution Process | 2.6 x 10⁻⁵ | 1.8 x 10⁵ | [1] |
Experimental Protocols
The following are detailed protocols for the two primary methods of thin-film deposition. It is crucial to note that these are generalized procedures and may require optimization for specific 4,9-Dibromonaphtho[2,3-c]thiadiazole derivatives and target device architectures.
Vacuum Thermal Evaporation (VTE)
VTE is a preferred method for depositing uniform and highly pure thin films of small organic molecules. The process involves heating the source material in a high-vacuum chamber, causing it to sublime and subsequently condense onto a cooler substrate.
Protocol:
-
Substrate Preparation:
-
Begin with thoroughly cleaned substrates (e.g., Si/SiO₂, glass, or ITO-coated glass).
-
A common cleaning procedure involves sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve the surface energy.
-
-
Source Material Preparation:
-
Use high-purity (≥99.5%) 4,9-Dibromonaphtho[2,3-c]thiadiazole derivative powder.
-
Load the material into a suitable evaporation source, such as a quartz or tantalum boat.
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Outgas the source material at a temperature slightly below its sublimation point for an extended period to remove any adsorbed impurities.
-
-
Deposition Parameters:
-
Evacuate the deposition chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Heat the evaporation source to achieve a stable deposition rate. A typical rate for small molecules is 0.1-1.0 Å/s, monitored by a quartz crystal microbalance.
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The substrate temperature is a critical parameter influencing film morphology.[4][5] A starting point is room temperature, but optimization in the range of 25-150 °C is recommended to control crystallinity and grain size.
-
Deposit a film of the desired thickness, typically in the range of 30-100 nm for OFET applications.
-
-
Post-Deposition Annealing (Optional):
-
Thermal annealing can improve the crystallinity and molecular ordering of the film.
-
Anneal the films in a vacuum or inert atmosphere (e.g., nitrogen or argon) at a temperature below the material's glass transition or melting point. A typical starting point is 80-150 °C for 30-60 minutes.
-
Spin Coating
Spin coating is a solution-based technique that allows for rapid and large-area deposition of thin films. It is particularly suitable for derivatives that are soluble in common organic solvents.
Protocol:
-
Solution Preparation:
-
Dissolve the 4,9-Dibromonaphtho[2,3-c]thiadiazole derivative in a suitable high-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene) to the desired concentration.
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Typical concentrations range from 1 to 10 mg/mL. The optimal concentration will depend on the desired film thickness and the solvent's viscosity.
-
Gently heat and/or stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Follow the same cleaning procedure as described for VTE (Section 3.1, Step 1).
-
For some applications, surface modification of the substrate with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) may be necessary to improve film quality and device performance.
-
-
Deposition Process:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the solution onto the center of the substrate.
-
The spin coating process typically involves a two-step procedure:
-
A low-speed spin (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution across the substrate.
-
A high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
-
The final film thickness is primarily determined by the solution concentration and the high-speed spin rate.
-
-
Solvent Removal and Annealing:
-
After spinning, bake the film on a hotplate at a moderate temperature (e.g., 60-80 °C) for 10-30 minutes to remove residual solvent.
-
Further thermal annealing at a higher temperature (e.g., 100-180 °C) in an inert atmosphere can be performed to improve film crystallinity and charge transport properties.
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Visualizations
The following diagrams illustrate the general workflows for the described thin-film deposition methods.
References
- 1. researchgate.net [researchgate.net]
- 2. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fabrication of thin-film electrodes and organic electrochemical transistors for neural implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influence of deposition substrate temperature on the morphology and molecular orientation of chloroaluminum phthalocyanine films as well the performance of organic photovoltaic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility challenges with 4,9-Dibromonaphtho[2,3-c]thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solubilization of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in common non-polar or moderately polar organic solvents (e.g., hexane, toluene, chloroform, dichloromethane). | The planar, aromatic structure of 4,9-Dibromonaphtho[2,3-c]thiadiazole leads to strong intermolecular π-π stacking, resulting in high lattice energy and poor solubility. | 1. Increase Temperature: Gently heat the solvent while stirring to increase the kinetic energy and overcome the lattice energy. Ensure the temperature is below the solvent's boiling point and the compound's decomposition temperature. 2. Use More Polar Aprotic Solvents: Try solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) which have higher solvating power for polarizable molecules. 3. Sonication: Use an ultrasonic bath to provide energy to break apart solid aggregates and enhance dissolution. |
| Precipitation occurs when a stock solution (e.g., in DMSO) is diluted with an aqueous buffer. | 4,9-Dibromonaphtho[2,3-c]thiadiazole is expected to have very low aqueous solubility. Diluting a concentrated organic stock solution into an aqueous medium can cause it to crash out. | 1. Lower the Final Concentration: The final concentration in the aqueous medium may be too high. Perform serial dilutions to determine the kinetic solubility limit. 2. Use Co-solvents: Prepare the aqueous buffer with a certain percentage of a water-miscible organic solvent (e.g., ethanol, methanol, or DMSO) to increase the overall solvating capacity.[1] 3. Formulate with Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into the aqueous buffer to form micelles that can encapsulate the compound and keep it in solution.[2][3] |
| Inconsistent results in biological or chemical assays. | Poor solubility can lead to inaccurate concentration determination and variable availability of the compound for reaction or interaction. The compound may be precipitating out of the assay medium. | 1. Confirm Solubilization: Visually inspect your solutions for any particulate matter. If possible, filter the stock solution through a 0.22 µm syringe filter before use to remove any undissolved microparticles. 2. Solubility Assessment: Perform a preliminary solubility test in your specific assay buffer to understand the compound's behavior under the experimental conditions. 3. Employ Solid Dispersion Techniques: For formulation development, consider creating a solid dispersion by dissolving the compound and a hydrophilic carrier (e.g., PVP, PEG) in a common solvent and then evaporating the solvent.[2][3] This can enhance the dissolution rate. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving 4,9-Dibromonaphtho[2,3-c]thiadiazole?
A1: Based on its rigid, aromatic structure, 4,9-Dibromonaphtho[2,3-c]thiadiazole is predicted to be poorly soluble in many common solvents. Start with chlorinated solvents like chloroform and dichloromethane, or aromatic solvents like toluene. If solubility is still limited, more polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be more effective. For applications in organic electronics, related compounds have shown solubility in common organic solvents, which can be enhanced by functionalization with side chains.
Q2: How can I prepare a stable aqueous solution of this compound for biological assays?
A2: Direct dissolution in water is not recommended. The preferred method is to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be serially diluted into your aqueous assay buffer. To prevent precipitation upon dilution, ensure the final concentration of the organic solvent is low (typically <1%) and compatible with your assay. The use of co-solvents or surfactants in the aqueous buffer can also help maintain solubility.[1][4]
Q3: Is pH adjustment a viable method to improve the solubility of 4,9-Dibromonaphtho[2,3-c]thiadiazole?
A3: The structure of 4,9-Dibromonaphtho[2,3-c]thiadiazole does not contain readily ionizable functional groups. Therefore, altering the pH of the medium is unlikely to significantly impact its solubility.[1][5]
Q4: Can I use physical methods to enhance solubility?
A4: Yes, physical methods can be effective.
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Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4] Techniques like micronization can be employed.[1]
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Sonication: Applying ultrasonic energy can help break down solute aggregates and accelerate the dissolution process.
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Heating: Gently warming the solvent can increase solubility, but be cautious of potential degradation at elevated temperatures.
Q5: Are there advanced formulation strategies to improve the bioavailability of poorly soluble compounds like this?
A5: For drug development purposes, several advanced strategies can be explored:
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Solid Dispersions: A molecular dispersion of the compound in a hydrophilic carrier matrix (e.g., PVP, HPMC, PEGs) can significantly improve the dissolution rate and oral bioavailability.[2][3]
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Complexation: The use of cyclodextrins to form inclusion complexes can enhance aqueous solubility by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[3][4]
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Nanotechnology: Formulating the compound as nanoparticles or nanosuspensions can increase the surface area and thereby enhance solubility and dissolution rate.[5]
Experimental Protocols
Protocol 1: General Procedure for Solubility Screening
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Preparation: Weigh 1-2 mg of 4,9-Dibromonaphtho[2,3-c]thiadiazole into separate small, clear vials.
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Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to the first vial.
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Mixing: Vortex the vial vigorously for 1-2 minutes.
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Observation: Visually inspect for complete dissolution against a light and dark background.
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Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the compound dissolves or a practical volume limit is reached.
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Heating/Sonication: If the compound remains insoluble at room temperature, gently heat the vial or place it in an ultrasonic bath for a few minutes to see if this aids dissolution.
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Record Results: Quantify the solubility in terms of mg/mL or as "insoluble," "sparingly soluble," or "freely soluble."
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
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Co-dissolution: Dissolve both 4,9-Dibromonaphtho[2,3-c]thiadiazole and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable common volatile solvent (e.g., dichloromethane or a mixture of solvents). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
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Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the wall of the flask.
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Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
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Collection and Storage: Scrape the solid dispersion from the flask, grind it into a fine powder, and store it in a desiccator.
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Evaluation: The resulting powder can then be tested for its dissolution rate in an aqueous medium compared to the pure compound.
Visualizations
Caption: A workflow for addressing solubility challenges.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
optimization of Suzuki coupling reaction conditions for 4,9-Dibromonaphtho[2,3-c]thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of Suzuki coupling reactions involving 4,9-Dibromonaphtho[2,3-c]thiadiazole. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several challenges during the Suzuki coupling of 4,9-Dibromonaphtho[2,3-c]thiadiazole. This guide addresses common issues in a question-and-answer format.
Q1: Why is my Suzuki coupling reaction showing low or no conversion of the starting material?
A1: Low or no conversion can stem from several factors:
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Inactive Catalyst: The Palladium(0) catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that anhydrous solvents are used.[1] The catalyst may also be poisoned by impurities in the starting materials or solvents.
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Improper Base Selection: The choice of base is crucial for activating the boronic acid.[2] Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3] The strength and solubility of the base can significantly impact the reaction rate. If one base is ineffective, screening a panel of bases is recommended.
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Low Reaction Temperature: The oxidative addition step of the catalytic cycle can be slow, especially for less reactive aryl bromides.[4] Gradually increasing the reaction temperature may improve the conversion rate. However, be mindful of potential side reactions at higher temperatures.
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Poor Solubility of Reactants: The 4,9-Dibromonaphtho[2,3-c]thiadiazole substrate may have poor solubility in common Suzuki coupling solvents.[5] Consider using co-solvents or switching to a solvent system that can better dissolve all reactants at the reaction temperature, such as DMF, dioxane, or toluene with an aqueous phase.[5][6]
Q2: I am observing the formation of significant amounts of mono-substituted product instead of the desired di-substituted product. What can I do?
A2: Preferential formation of the mono-substituted product is a common issue in the Suzuki coupling of dihaloarenes. Here are some strategies to favor the di-substituted product:
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Increase Equivalents of Boronic Acid and Base: Using a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) and base (e.g., 4-6 equivalents) can drive the reaction towards di-substitution.
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Prolong Reaction Time and/or Increase Temperature: The second coupling reaction is often slower than the first due to steric hindrance and altered electronics. Extending the reaction time or carefully increasing the temperature can promote the second substitution.[3]
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Choice of Catalyst and Ligand: Some palladium catalysts and ligands may favor mono-substitution. Screening different catalyst systems, such as those with bulky electron-rich phosphine ligands, can sometimes improve the yield of the di-substituted product.[5][7]
Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.
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Thorough Degassing: Ensure that all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[8]
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Maintain Inert Atmosphere: It is critical to maintain a positive pressure of an inert gas throughout the reaction setup and duration.[1][8]
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Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening alternative catalysts.
Q4: I am observing dehalogenation (loss of bromine) from my starting material or mono-substituted product. What is the cause and how can I prevent it?
A4: Dehalogenation is a known side reaction in Suzuki couplings and can be promoted by certain conditions.
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Base Selection: Some strong bases, particularly in the presence of water or other protic sources, can lead to dehalogenation. Trying a milder base, such as KF, might be beneficial, although it could slow down the desired coupling reaction.[5]
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Solvent Effects: The choice of solvent can influence the extent of dehalogenation. Anhydrous solvents may help to minimize this side reaction.
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Reaction Temperature: High reaction temperatures can sometimes increase the rate of dehalogenation. Try to run the reaction at the lowest temperature that still provides a reasonable conversion rate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the Suzuki coupling of 4,9-Dibromonaphtho[2,3-c]thiadiazole?
A1: A common and often successful starting point for Suzuki couplings of aryl bromides is to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene/water.[6][9] A typical starting ratio would be 1 equivalent of the dibromide, 2.2-2.5 equivalents of the boronic acid, 4-5 equivalents of the base, and 1-5 mol% of the palladium catalyst.[1]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the mono- and di-substituted products.
Q3: What are some common purification methods for the products of this reaction?
A3: The crude product is typically purified by flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the products. Recrystallization can also be an effective method for obtaining highly pure material.
Data Presentation
The following tables provide representative data for the optimization of Suzuki coupling reactions on related dibromoaromatic systems. These conditions can serve as a guide for optimizing the reaction of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Table 1: Effect of Catalyst on Di-substitution
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Di-substituted Product (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 85 |
| 4 | Pd(OAc)₂/PCy₃ (3) | K₃PO₄ | Dioxane/H₂O | 110 | 10 | 72 |
Table 2: Effect of Base on Di-substitution
| Entry | Catalyst | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield of Di-substituted Product (%) |
| 1 | Pd(dppf)Cl₂ | Na₂CO₃ (4) | Dioxane/H₂O | 100 | 12 | 55 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ (4) | Dioxane/H₂O | 100 | 12 | 75 |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ (4) | Dioxane/H₂O | 100 | 10 | 82 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ (4) | Dioxane/H₂O | 100 | 8 | 88 |
Table 3: Effect of Solvent on Di-substitution
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield of Di-substituted Product (%) |
| 1 | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 110 | 12 | 70 |
| 2 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 82 |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 120 | 8 | 78 |
| 4 | Pd(dppf)Cl₂ | K₃PO₄ | Acetonitrile/H₂O | 80 | 16 | 65 |
Experimental Protocols
General Protocol for Suzuki Coupling of 4,9-Dibromonaphtho[2,3-c]thiadiazole:
This is a generalized starting protocol. Optimization will likely be necessary for specific boronic acids.
Materials:
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4,9-Dibromonaphtho[2,3-c]thiadiazole
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Arylboronic acid (2.5 equivalents)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
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Base (e.g., K₃PO₄, 4 equivalents)
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Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
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Round-bottom flask or microwave vial
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Inert gas supply (Nitrogen or Argon)
Procedure:
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To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4,9-Dibromonaphtho[2,3-c]thiadiazole (1.0 eq), the arylboronic acid (2.5 eq), and the base (4.0 eq).
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Add the palladium catalyst (3 mol%) to the flask.
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Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]
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Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,9-diaryl-naphtho[2,3-c]thiadiazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in the synthesis of naphtho[2,3-c]thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of naphtho[2,3-c]thiadiazole. Our aim is to help you identify and mitigate the formation of common side products, thereby improving the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing naphtho[2,3-c][1][2][3]thiadiazole?
The most prevalent and direct synthesis of naphtho[2,3-c][1][2][3]thiadiazole involves the cyclization of 2,3-diaminonaphthalene with a sulfur-donating reagent. The most commonly employed reagents for this transformation are thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). This reaction is analogous to the classical Hinsberg synthesis of 2,1,3-benzothiadiazoles from benzene-1,2-diamine.[2]
Q2: I am observing a significant amount of a fluorescent impurity in my reaction mixture. What could it be?
A common and often fluorescent side product in this synthesis is 2,3-naphthotriazole . This impurity arises from the reaction of the starting material, 2,3-diaminonaphthalene, with any nitrosating agents present in the reaction mixture.[4][5][6][7] Nitrous acid or its precursors, which can be formed from nitrogen oxides in the atmosphere or as impurities in reagents, can readily react with the diamine to form the stable triazole ring system.
Q3: My mass spectrometry data shows peaks corresponding to chlorinated derivatives of my product. How is this possible?
The use of sulfur chlorides, particularly sulfur monochloride (S₂Cl₂) and thionyl chloride (SOCl₂), can lead to the formation of chlorinated side products. These reagents are highly reactive and can act as chlorinating agents, especially at elevated temperatures or with prolonged reaction times.[2] Chlorination can occur on the naphthalene ring system, leading to mono- or di-chlorinated naphtho[2,3-c]thiadiazole derivatives.
Q4: How can I minimize the formation of 2,3-naphthotriazole?
To minimize the formation of 2,3-naphthotriazole, it is crucial to work under anhydrous and inert conditions to prevent the in-situ formation of nitrous acid. Steps to consider include:
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Using freshly distilled and degassed solvents.
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Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Using high-purity 2,3-diaminonaphthalene and sulfur reagents.
Q5: What are the best practices for purifying the crude naphtho[2,3-c]thiadiazole product?
Purification of the crude product typically involves column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is often effective in separating the desired product from less polar impurities like chlorinated byproducts and the more polar 2,3-naphthotriazole. Recrystallization from a suitable solvent system can be employed for further purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of naphtho[2,3-c]thiadiazole and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of significant amounts of side products. 3. Degradation of the product during workup or purification. | 1. Monitor the reaction by TLC to ensure completion. Consider adjusting reaction time or temperature. 2. Implement strategies to minimize side product formation (see FAQs and below). 3. Use mild workup conditions and optimize purification methods to reduce product loss. |
| Presence of a highly fluorescent spot on TLC | Formation of 2,3-naphthotriazole. | Work under strictly anhydrous and inert conditions. Purify reagents if necessary. Optimize chromatographic separation to remove the triazole. |
| Mass spec indicates chlorinated impurities | Chlorination of the aromatic ring by the sulfur chloride reagent. | Use the minimum effective amount of the chlorinating agent. Control the reaction temperature carefully, avoiding excessive heat. Reduce the reaction time. |
| Complex mixture of products observed | Multiple side reactions occurring simultaneously. | Re-evaluate the reaction conditions. Ensure the purity of starting materials. Consider a milder sulfur-donating reagent if possible. |
Experimental Protocols
General Protocol for the Synthesis of Naphtho[2,3-c][1][2][3]thiadiazole
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,3-diaminonaphthalene (1.0 eq).
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Solvent Addition: Add a dry, degassed solvent such as toluene or dichloromethane via cannula.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride (1.1 eq) or sulfur monochloride (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes the expected products and common side products in the synthesis of naphtho[2,3-c]thiadiazole. The yields are hypothetical and will vary based on reaction conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Yield Range (%) | Notes |
| Naphtho[2,3-c][1][2][3]thiadiazole | ![]() | 186.23 | 60-80 | Desired product. |
| 2,3-Naphthotriazole | ![]() | 169.18 | 5-20 | Fluorescent side product. |
| Chloro-naphtho[2,3-c]thiadiazole | ![]() | 220.67 | 0-10 | Side product from chlorination. |
| Unreacted 2,3-Diaminonaphthalene | ![]() | 158.20 | Variable | Starting material. |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4,9-Dibromonaphtho[2,3-c]thiadiazole-Based Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,9-Dibromonaphtho[2,3-c]thiadiazole-based devices. The information provided is intended to assist in identifying and resolving common issues encountered during experimentation.
Troubleshooting Guides
This section offers step-by-step solutions to common problems observed in the performance and fabrication of 4,9-Dibromonaphtho[2,3-c]thiadiazole-based devices.
Issue 1: Rapid Device Performance Degradation Under Ambient Conditions
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Symptom: A newly fabricated device (e.g., Organic Field-Effect Transistor - OFET, Organic Solar Cell - OSC) shows a significant drop in key performance metrics (e.g., mobility, efficiency, on/off ratio) within a short period (minutes to hours) of exposure to air.
-
Possible Causes:
-
Photo-oxidation: The naphtho[2,3-c]thiadiazole core is susceptible to attack by oxygen and water, a process accelerated by light. This can disrupt the conjugated system and introduce trap states.[1][2]
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Moisture Effects: Adsorbed water molecules on the semiconductor or at the dielectric interface can act as charge traps or facilitate electrochemical degradation.[1][2]
-
Inadequate Encapsulation: Lack of a proper barrier allows ambient oxygen and moisture to ingress and degrade the active layer and/or electrodes.
-
-
Troubleshooting Steps:
-
Fabricate and Test in Inert Atmosphere: Whenever possible, fabricate and characterize devices in a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.
-
Implement Encapsulation: Use a robust encapsulation method, such as sealing with UV-curable epoxy and a glass coverslip, immediately after fabrication.
-
Material Purification: Ensure the 4,9-Dibromonaphtho[2,3-c]thiadiazole and other materials are of high purity, as impurities can act as catalysts for degradation.
-
Issue 2: High Off-Current or Low On/Off Ratio in OFETs
-
Symptom: The transistor exhibits a high leakage current when in the "off" state, leading to a poor on/off ratio.
-
Possible Causes:
-
Gate Dielectric Leakage: Pinholes or poor quality of the gate dielectric layer can lead to a direct current path between the gate and the source/drain electrodes.
-
Semiconductor Film Morphology: A poorly ordered or non-uniform active layer can result in conduction pathways that are not effectively modulated by the gate field.
-
Impurities in the Semiconductor: Ionic impurities can lead to parasitic conduction.
-
-
Troubleshooting Steps:
-
Optimize Dielectric Deposition: Ensure the gate dielectric layer is uniform and free of defects. Consider using a different dielectric material or deposition technique.
-
Control Active Layer Deposition: Optimize spin-coating or other deposition parameters (e.g., solution concentration, spin speed, annealing temperature) to achieve a well-ordered and uniform film.
-
Substrate Cleaning: Implement a rigorous substrate cleaning procedure to remove any potential contaminants before device fabrication.
-
Issue 3: Low Power Conversion Efficiency (PCE) in OSCs
-
Symptom: The solar cell exhibits a PCE that is significantly lower than expected based on the material's properties.
-
Possible Causes:
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Poor Active Layer Morphology: An unfavorable blend morphology between the 4,9-Dibromonaphtho[2,3-c]thiadiazole-based donor and the acceptor material can lead to inefficient exciton dissociation and charge transport.
-
Energy Level Mismatch: A non-ideal alignment of the HOMO and LUMO energy levels of the donor and acceptor materials can hinder charge transfer.
-
High Series Resistance or Low Shunt Resistance: Issues with the electrodes, interfacial layers, or shorting pathways can lead to significant power losses.
-
-
Troubleshooting Steps:
-
Optimize Blend Ratio and Annealing: Systematically vary the donor-acceptor blend ratio and the post-deposition annealing temperature and time to improve the active layer nanostructure.
-
Interfacial Layer Engineering: Introduce or optimize hole-transport and electron-transport layers to improve charge extraction and reduce recombination at the interfaces.
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Electrode Quality: Ensure the transparent conductive oxide (e.g., ITO) has a low sheet resistance and the top metal electrode is deposited without causing damage to the underlying organic layers.
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Frequently Asked Questions (FAQs)
Q1: What are the expected degradation rates for 4,9-Dibromonaphtho[2,3-c]thiadiazole-based devices?
A1: The degradation rate is highly dependent on the device architecture, operating conditions, and encapsulation. Unencapsulated devices can degrade rapidly in air. A well-encapsulated device should exhibit significantly improved stability. Below is a table with illustrative data for encapsulated devices under accelerated aging conditions.
| Stress Condition | Device Type | Key Metric | Initial Value | Value after 100 hours | Degradation (%) |
| 85°C, in N₂ | OFET | Hole Mobility | 0.1 cm²/Vs | 0.08 cm²/Vs | 20% |
| 1 Sun Illumination, in N₂ | OSC | PCE | 8.0% | 7.2% | 10% |
| 85°C / 85% RH | OFET | Hole Mobility | 0.1 cm²/Vs | 0.02 cm²/Vs | 80% |
| 1 Sun Illumination, Ambient Air | OSC | PCE | 8.0% | 1.6% | 80% |
Q2: How does the bromine substitution on the naphthothiadiazole core affect device stability?
A2: Bromine substitution can have several effects. The electron-withdrawing nature of bromine can lower the HOMO and LUMO energy levels, which may enhance oxidative stability.[3] However, the carbon-bromine bond can be a potential site for photochemical reactions, leading to de-bromination and subsequent degradation. The specific impact on stability will depend on the overall molecular structure and the device environment.
Q3: What are the key experimental protocols for assessing the stability of these devices?
A3: Standardized stability testing protocols, such as those developed by the International Summit on OPV Stability (ISOS), are recommended.[4][5][6] Key protocols include:
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ISOS-D (Dark Storage): Testing stability in the dark under controlled temperature and humidity.
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ISOS-L (Light Soaking): Continuous illumination under a solar simulator to assess photostability.
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ISOS-T (Thermal Cycling): Subjecting the device to repeated temperature cycles to test thermomechanical stability.
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact OFET
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Substrate Cleaning: Sequentially sonicate pre-patterned heavily n-doped Si/SiO₂ (300 nm) substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
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Dielectric Surface Treatment: Treat the SiO₂ surface with octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to create a hydrophobic self-assembled monolayer.
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Active Layer Deposition: Prepare a solution of 4,9-Dibromonaphtho[2,3-c]thiadiazole in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Spin-coat the solution onto the treated substrate at 2000-4000 rpm for 60 seconds.
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Annealing: Anneal the substrate on a hotplate at a temperature optimized for film morphology (e.g., 100-150°C) for 10-30 minutes in a nitrogen atmosphere.
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Electrode Deposition: Thermally evaporate gold source and drain electrodes (50 nm) through a shadow mask. The channel length and width are defined by the mask.
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Characterization: Measure the transfer and output characteristics of the OFET in a probe station connected to a semiconductor parameter analyzer.
Protocol 2: Stability Testing under Continuous Illumination
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Initial Characterization: Measure the initial performance parameters (e.g., J-V curve for an OSC, transfer/output curves for an OFET) of the encapsulated device.
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Light Soaking: Place the device in a light-soaking setup under a solar simulator with an intensity of 100 mW/cm² (1 Sun). Maintain a constant temperature (e.g., 25°C or 65°C) and atmosphere (e.g., nitrogen or ambient air).
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Periodic Measurements: At regular intervals (e.g., 1, 5, 10, 24, 50, 100 hours), remove the device from the light-soaking setup and re-characterize its performance.
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Data Analysis: Plot the key performance metrics as a function of illumination time to determine the degradation rate.
Visualizations
Caption: A general experimental workflow for the fabrication and stability testing of organic electronic devices.
References
troubleshooting thin-film morphology of 4,9-Dibromonaphtho[2,3-c]thiadiazole blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thin-film morphology of 4,9-Dibromonaphtho[2,3-c]thiadiazole (DBNTD) blends. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the thin-film morphology of DBNTD blends?
A1: The final morphology of DBNTD blend thin films is highly sensitive to several experimental parameters. The most critical factors include the choice of solvent or solvent system, the blend ratio of DBNTD to its partner material, the deposition technique, and post-deposition treatments such as thermal or solvent vapor annealing.
Q2: How do I choose an appropriate solvent for my DBNTD blend?
A2: The ideal solvent or solvent system should provide good solubility for all components of the blend. For benzothiadiazole-based small molecules, dual solvent systems, such as chloroform and toluene, have been shown to be effective in controlling film crystallinity and morphology.[1][2] The ratio of the two solvents is a key parameter to optimize. The differential evaporation rates of the solvents can influence the phase separation and crystallization dynamics during film formation.
Q3: My spin-coated DBNTD blend films are showing poor uniformity and pinholes. What could be the cause?
A3: Poor film uniformity and the presence of pinholes can arise from several factors:
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Substrate Cleanliness: Ensure your substrates are meticulously cleaned to remove any organic residues or particulate matter.
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Solution Quality: The solution may contain undissolved particles or aggregates. Filtering the solution through a PTFE syringe filter (0.2 or 0.45 µm) before deposition is highly recommended.
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Spin Speed and Acceleration: An inappropriate spin speed or acceleration rate can lead to uneven solvent evaporation and film formation. Experiment with different spin coating parameters.
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Wetting Properties: Poor wetting of the solution on the substrate can cause dewetting and pinhole formation. Surface treatments, such as UV-ozone or plasma treatment, can improve the substrate's surface energy and promote uniform film coverage.
Q4: What is the purpose of thermal or solvent vapor annealing, and how do I optimize these processes?
A4: Annealing is a post-deposition treatment used to improve the molecular ordering and crystallinity of the thin film, which in turn can enhance charge transport and device performance.[3]
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Thermal Annealing: This involves heating the film to a temperature below its melting point. The optimal temperature and time are material-dependent and require systematic optimization. An excessively high temperature can lead to dewetting or degradation.
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere can promote molecular rearrangement and phase separation. The choice of solvent, exposure time, and temperature are critical parameters to control the final morphology.
Q5: How can I characterize the morphology of my DBNTD blend thin films?
A5: Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are the primary techniques for characterizing thin-film morphology.
-
AFM: Provides topographical information, allowing visualization of surface features, grain sizes, and phase separation.
-
XRD: Gives insights into the crystallinity and molecular packing of the material.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Solubility of DBNTD Blend | Inappropriate solvent choice. | - Use a co-solvent system (e.g., chloroform/toluene, chlorobenzene/dichloromethane).- Gently heat the solution while stirring.- Consult literature for solvents used with similar naphthothiadiazole derivatives. |
| Film Delamination or Poor Adhesion | - Substrate contamination.- High internal stress in the film.- Mismatch in surface energy between the film and substrate. | - Implement a rigorous substrate cleaning protocol (e.g., sonication in detergents, solvents, followed by UV-ozone or plasma treatment).- Optimize the annealing temperature and time to reduce stress.- Use adhesion-promoting layers if necessary. |
| Highly Amorphous Films with Low Crystallinity | - Rapid solvent evaporation.- Lack of thermal energy for molecular ordering. | - Use a higher boiling point solvent or a co-solvent system to slow down evaporation.- Implement a post-deposition thermal annealing or solvent vapor annealing step. |
| Large, Undesirable Crystal Domains | - Slow crystallization process.- High annealing temperature. | - Increase the spin coating speed for faster solvent evaporation.- Optimize the solvent system.- Lower the annealing temperature or reduce the annealing time. |
| Inconsistent Device Performance | - Variations in film morphology across different batches. | - Standardize all experimental parameters (solution preparation, deposition, annealing).- Ensure a clean and controlled processing environment. |
Experimental Protocols
Thin-Film Deposition via Spin Coating
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Solution Preparation:
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Dissolve the DBNTD blend in a suitable solvent or co-solvent system (e.g., chloroform:toluene 1:1 v/v) to a total concentration of 5-10 mg/mL.
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Stir the solution on a hot plate at a slightly elevated temperature (e.g., 40-50 °C) for at least 1 hour to ensure complete dissolution.
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Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Substrate Preparation:
-
Clean the substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve surface wettability.
-
-
Spin Coating:
-
Transfer the substrate to the spin coater.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate.
-
Spin coat at a typical speed of 1000-4000 rpm for 30-60 seconds. The optimal parameters will depend on the desired film thickness and solvent system.
-
-
Annealing (Optional):
-
Thermal Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a specific temperature (e.g., 80-150 °C) for a set duration (e.g., 5-30 minutes).
-
Solvent Vapor Annealing: Place the coated substrate in a sealed chamber containing a small amount of a chosen solvent. Anneal for a predetermined time (e.g., 30 minutes to several hours) at room temperature or a slightly elevated temperature.
-
Characterization Techniques
-
Atomic Force Microscopy (AFM):
-
Operate in tapping mode to acquire topography and phase images.
-
Scan areas of various sizes (e.g., 1x1 µm², 5x5 µm²) to assess morphology at different length scales.
-
-
X-ray Diffraction (XRD):
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Use a diffractometer with a Cu Kα radiation source.
-
Perform measurements in a Bragg-Brentano or grazing incidence geometry to probe the crystal structure of the thin film.
-
Quantitative Data Summary
The following table provides a generalized summary of parameters based on literature for similar benzothiadiazole-based small molecules, which can serve as a starting point for optimizing DBNTD blend films.
| Parameter | Typical Range/Value | Effect on Morphology | Reference |
| Solution Concentration | 5 - 20 mg/mL | Affects film thickness and solution viscosity. | General Knowledge |
| Spin Speed | 1000 - 5000 rpm | Higher speeds lead to thinner films. | General Knowledge |
| Thermal Annealing Temperature | 80 - 180 °C | Influences crystallinity and grain size.[3] | [3] |
| Solvent for SVA | Chloroform, Toluene, Dichloromethane | Swells the film, promoting molecular rearrangement. | General Knowledge |
| Chloroform:Toluene Ratio (for dual solvent systems) | 1:2 to 2:1 (v/v) | Alters evaporation rate and final film crystallinity.[1][2] | [1][2] |
Visualizing Experimental Workflows and Logic
Below are diagrams generated using Graphviz to illustrate key processes in troubleshooting DBNTD blend thin-film morphology.
Caption: Experimental workflow for DBNTD blend thin-film fabrication and characterization.
Caption: Troubleshooting flowchart for common thin-film morphology issues.
References
- 1. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
methods for reducing metallic impurities in 4,9-Dibromonaphtho[2,3-c]thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,9-Dibromonaphtho[2,3-c]thiadiazole. The focus is on methods for reducing metallic impurities, a critical step for ensuring material performance in organic electronics and biological applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 4,9-Dibromonaphtho[2,3-c]thiadiazole to remove metallic impurities, particularly residual palladium from synthesis.
Issue 1: High Levels of Palladium Detected After Initial Purification by Column Chromatography.
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Question: After performing column chromatography on my crude 4,9-Dibromonaphtho[2,3-c]thiadiazole, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis still shows significant palladium contamination (>>100 ppm). What are the next steps?
-
Answer: While column chromatography is a fundamental purification step, it may not be sufficient to remove all traces of palladium, which can be strongly coordinated to the heterocyclic compound. Here is a systematic approach to address this issue:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A gradual increase in polarity of the eluent can sometimes help in separating the desired compound from palladium complexes.
-
Stationary Phase: If using silica gel, consider its acidic nature might be affecting the separation. You could try using deactivated silica (by adding a small percentage of a neutral or basic solvent like triethylamine to the eluent) or an alternative stationary phase like alumina.
-
-
Employ Metal Scavengers: This is often the most effective method for removing trace palladium. Metal scavengers are functionalized materials (often silica-based) that have a high affinity for specific metals.
-
Thiol-based scavengers are particularly effective for palladium.
-
A typical procedure involves dissolving the partially purified compound in a suitable solvent, adding the scavenger, and stirring for a specified time before filtering.
-
-
Recrystallization: A final recrystallization step after chromatography and/or scavenger treatment can significantly improve purity. The choice of solvent is critical.
-
Issue 2: Product Loss During Purification.
-
Question: I am experiencing significant loss of my 4,9-Dibromonaphtho[2,3-c]thiadiazole product during the purification process. How can I minimize this?
-
Answer: Product loss is a common challenge in multi-step purification. Here are some strategies to mitigate it:
-
Recrystallization: Ensure you are using a minimal amount of a suitable hot solvent to dissolve your compound. Using too much solvent will result in a lower yield upon cooling. Perform a solvent screen to find the ideal recrystallization solvent.
-
Column Chromatography: Avoid using columns with an excessively large diameter or length, as this increases the surface area for potential product adsorption. Ensure the compound is loaded onto the column in a concentrated band.
-
Metal Scavengers: While highly effective, some scavengers can lead to non-specific binding of the product. It is advisable to perform a small-scale test with different scavengers to identify one that efficiently removes palladium with minimal product loss.[1]
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Soxhlet Extraction: For compounds that are sparingly soluble, Soxhlet extraction can be a more efficient purification method than multiple recrystallizations, potentially leading to higher recovery.
-
Issue 3: Inconsistent Purification Results.
-
Question: My purification protocol for 4,9-Dibromonaphtho[2,3-c]thiadiazole gives variable results in terms of final palladium concentration. What could be the cause of this inconsistency?
-
Answer: Inconsistent results often point to subtle variations in the experimental procedure. Consider the following factors:
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Crude Material Quality: The level and nature of impurities in your starting material can vary between batches, affecting the efficiency of a standardized purification protocol.
-
Solvent Purity: Ensure that all solvents used in the purification process are of high purity, as trace impurities in the solvents can interfere with the removal of metallic residues.
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Scavenger Handling: The effectiveness of metal scavengers can be compromised by improper storage or handling. Ensure they are stored under the recommended conditions and are not expired.
-
Stirring and Reaction Time: When using metal scavengers, ensure consistent and adequate stirring to maximize the interaction between the scavenger and the dissolved compound. The reaction time should also be standardized.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: Why is it crucial to remove metallic impurities from 4,9-Dibromonaphtho[2,3-c]thiadiazole?
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A1: Metallic impurities, even at trace levels, can significantly degrade the performance of organic electronic devices by acting as charge traps or quenching excitons.[2] In the context of drug development, residual metals from catalytic processes are a major safety concern and are strictly regulated.
-
-
Q2: What are the primary sources of metallic impurities in the synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole?
-
Q3: What are the acceptable levels of metallic impurities in materials for organic electronics?
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A3: The acceptable levels of metallic impurities have become increasingly stringent, with a move from parts-per-million (ppm) to parts-per-billion (ppb) and even parts-per-trillion (ppt) levels in advanced semiconductor manufacturing.[7] For many research applications, aiming for a residual palladium level below 50-100 ppm is a good starting point.[8][9]
-
Specific Purification Methods
-
Q4: What is the general principle behind using metal scavengers?
-
A4: Metal scavengers are solid-supported ligands that have a high affinity for specific metal ions. When mixed with a solution containing the contaminated organic compound, the scavenger selectively binds to the metal, forming a solid that can be easily removed by filtration.
-
-
Q5: How do I choose the right metal scavenger for my application?
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A5: The choice of scavenger depends on the target metal and the nature of the organic compound. For palladium removal, thiol-based scavengers are generally very effective. It is often recommended to screen a small selection of scavengers to find the most efficient one for a specific compound and solvent system.
-
-
Q6: Can Soxhlet extraction be used to remove metallic impurities?
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A6: Soxhlet extraction is a continuous solid-liquid extraction technique that is particularly useful for purifying solid compounds that have limited solubility.[10][11][12][13] While it is primarily used to separate organic compounds based on solubility, it can be effective in removing metallic impurities if the metal complexes have different solubility profiles from the desired product in the chosen solvent. It is often used as a final purification step for solid materials.
-
-
Q7: What analytical technique is best for quantifying trace metallic impurities?
Data Presentation
Table 1: Comparison of Palladium Removal Efficiency for a Generic Palladium-Catalyzed Cross-Coupling Product
| Purification Method | Initial Palladium (ppm) | Final Palladium (ppm) | % Reduction |
| Aqueous Workup Only | >5000 | ~2000 | ~60% |
| Column Chromatography | ~2000 | ~500 | ~75% |
| Column Chromatography + Recrystallization | ~500 | ~150 | ~70% |
| Column Chromatography + Metal Scavenger | ~500 | <50 | >90% |
Data is representative and based on findings from studies on similar compounds. Actual results may vary depending on the specific reaction and purification conditions.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Silica Scavenger
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Dissolution: Dissolve the crude or partially purified 4,9-Dibromonaphtho[2,3-c]thiadiazole in a suitable organic solvent (e.g., dichloromethane, toluene, or THF) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the estimated amount of residual palladium) to the solution.
-
Stirring: Stir the mixture at room temperature for 4-16 hours. In some cases, gentle heating (e.g., to 40-50 °C) can improve the scavenging efficiency.
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the scavenger and the bound palladium.
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Washing: Wash the filter cake with a small amount of the same solvent to recover any adsorbed product.
-
Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze a small sample of the purified product by ICP-MS to determine the final palladium concentration.
Protocol 2: Purification by Soxhlet Extraction
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Sample Preparation: Place the solid, crude 4,9-Dibromonaphtho[2,3-c]thiadiazole into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a flask containing the extraction solvent (e.g., toluene, chloroform, or chlorobenzene) and a condenser is placed on top.
-
Extraction: Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the solid. The warm solvent will dissolve the compound.
-
Siphoning: When the solvent level in the thimble reaches the top of the siphon tube, the entire volume of the solvent and dissolved compound will be siphoned back into the distillation flask.
-
Cycling: This cycle is allowed to repeat for several hours or until the solvent in the siphoning tube appears colorless, indicating that most of the soluble material has been extracted.
-
Product Recovery: After cooling, the purified compound will be in the distillation flask. The solvent can be removed under reduced pressure to yield the purified solid. Insoluble impurities, including some metallic residues, will remain in the thimble.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Semiconductors | Research Starters | EBSCO Research [ebsco.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Effects of Trace Metals (Impurities) in Chemicals Used in Semiconductor Manufacture and Their Analysis | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Soxhlet extraction, accelerated solvent extraction and microwave-assisted extraction for the determination of polychlorinated biphenyls and polybrominated diphenyl ethers in soil and fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hielscher.com [hielscher.com]
- 12. soxhlet extraction method: Topics by Science.gov [science.gov]
- 13. Determination of decabrominated diphenyl ether in soils by Soxhlet extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
challenges in the scale-up synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Troubleshooting Guides and FAQs
Reaction & Synthesis
Q1: My reaction is producing a mixture of mono-, di-, and poly-brominated products, leading to low yield of the desired 4,9-dibromo isomer. How can I improve the selectivity?
A1: Lack of selectivity is a common challenge in the bromination of naphthothiadiazole systems. Several factors can be optimized to favor the formation of the desired 4,9-dibromo product:
-
Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) in a suitable solvent often provides better control and selectivity. The reactivity can be tuned by the choice of solvent and temperature.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the bromination. We recommend starting at 0°C and slowly warming the reaction mixture only if the reaction is sluggish.
-
Stoichiometry of Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a slight excess (e.g., 2.1-2.2 equivalents) of NBS can help drive the reaction to the dibromo product without excessive formation of over-brominated species.
-
Solvent: The choice of solvent can significantly influence the selectivity. Non-polar, aprotic solvents are generally preferred. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
Q2: The reaction is proceeding very slowly or not at all. What can I do?
A2: If you are experiencing a sluggish reaction, consider the following:
-
Catalyst: For less reactive substrates, the addition of a catalytic amount of a Lewis acid or a radical initiator (if using NBS) can be beneficial. However, this may also decrease selectivity, so it should be used with caution.
-
Temperature: Gradually increasing the reaction temperature can increase the reaction rate. Monitor the reaction closely by TLC or HPLC to avoid the formation of byproducts at higher temperatures.
-
Purity of Starting Material: Ensure your starting naphtho[2,3-c]thiadiazole is pure. Impurities can inhibit the reaction.
Q3: I am observing the formation of significant amounts of tar-like byproducts. What is the cause and how can I prevent it?
A3: Tar formation is often a result of over-reaction or decomposition of the starting material or product under harsh reaction conditions.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Protect from Light: Some bromination reactions are light-sensitive and can lead to radical side reactions. Conducting the reaction in the dark or in amber glassware can help.
-
Degas Solvents: Dissolved oxygen can sometimes contribute to side reactions. Using degassed solvents can be beneficial.
Work-up & Purification
Q4: I am having difficulty quenching the reaction effectively and safely on a large scale.
A4: Quenching excess brominating agent is a critical safety consideration during scale-up.
-
Quenching Agent: A solution of sodium thiosulfate or sodium bisulfite is commonly used to quench excess bromine or NBS. The quench should be performed at a low temperature to control any exotherm.
-
Slow Addition: Add the quenching solution slowly to the reaction mixture with vigorous stirring to ensure efficient mixing and heat dissipation.
Q5: The purification of the crude product by column chromatography is difficult and not scalable. Are there alternative purification methods?
A5: Purifying isomers of brominated aromatic compounds can be challenging.
-
Recrystallization: This is the most viable and scalable method for purifying solid products. A systematic solvent screening is recommended to find a suitable solvent or solvent mixture that provides good recovery and purity.
-
Slurry Washing: Washing the crude solid with a solvent in which the desired product has low solubility, but the impurities are more soluble, can be an effective purification step before recrystallization.
Q6: My final product is off-color (e.g., yellow or brown). How can I decolorize it?
A6: The color is likely due to residual bromine or colored impurities.
-
Activated Carbon: Treatment with activated carbon during the recrystallization process can effectively remove colored impurities.
-
Washing: Thoroughly washing the isolated solid with a suitable solvent can help remove residual colored matter.
Data Presentation
Table 1: Recommended Reaction Conditions for Selective Dibromination
| Parameter | Recommended Condition | Notes |
| Starting Material | Naphtho[2,3-c]thiadiazole | High purity is essential |
| Brominating Agent | N-Bromosuccinimide (NBS) | 2.1 - 2.2 equivalents |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous and degassed |
| Temperature | 0°C to Room Temperature | Start at 0°C and monitor progress |
| Reaction Time | 4 - 24 hours | Monitor by TLC or HPLC |
| Work-up | Quench with aq. Na2S2O3, followed by extraction | Ensure complete quench of excess bromine |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Selectivity | High temperature, incorrect stoichiometry, reactive brominating agent | Lower temperature, use 2.1-2.2 eq. NBS, choose a milder brominating agent |
| Slow Reaction | Low temperature, impure starting material | Gradually increase temperature, purify starting material, consider a catalyst |
| Tar Formation | High temperature, light exposure | Control temperature carefully, protect from light |
| Difficult Purification | Isomeric impurities, baseline material on silica | Use recrystallization, perform a solvent screen |
| Colored Product | Residual bromine, colored byproducts | Treat with activated carbon, wash the solid thoroughly |
Experimental Protocols
Key Experiment: Scale-up Synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole
1. Reaction Setup:
-
A multi-neck, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with naphtho[2,3-c]thiadiazole (1.0 eq.) and anhydrous dichloromethane (10-20 volumes).
-
The mixture is stirred under a nitrogen atmosphere and cooled to 0°C using a circulating chiller.
2. Reagent Addition:
-
N-Bromosuccinimide (2.15 eq.) is dissolved in anhydrous dichloromethane (5-10 volumes) and charged to the dropping funnel.
-
The NBS solution is added dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature below 5°C.
3. Reaction Monitoring:
-
The reaction progress is monitored by taking aliquots and analyzing them by TLC or HPLC at regular intervals.
-
The reaction is considered complete when the starting material is consumed.
4. Work-up:
-
Once the reaction is complete, the mixture is cooled to 0°C.
-
A 10% aqueous solution of sodium thiosulfate is added slowly to quench any unreacted NBS. The temperature should be monitored and controlled during the quench.
-
The layers are separated, and the organic layer is washed with water and brine.
5. Isolation and Purification:
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude solid is purified by recrystallization from a suitable solvent (e.g., toluene, xylenes, or a mixture of ethyl acetate and hexanes) to afford pure 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Caption: Troubleshooting pathway for low yield in the synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Validation & Comparative
A Comparative Guide to Electron-Accepting Building Blocks in Organic Electronics: Featuring 4,9-Dibromonaphtho[2,3-c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the design and selection of high-performance electron-accepting building blocks are critical for the development of efficient organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of 4,9-Dibromonaphtho[2,3-c]thiadiazole and other prominent electron-accepting units, offering a valuable resource for material selection and device optimization.
Introduction to Electron-Accepting Building Blocks
Electron-accepting (or n-type) materials are essential components in organic electronic devices, facilitating the transport of electrons. The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the acceptor unit. Key parameters for evaluating electron-accepting building blocks include their electron affinity, LUMO (Lowest Unoccupied Molecular Orbital) energy level, electron mobility, and absorption characteristics. An ideal acceptor should possess a low-lying LUMO energy level for efficient electron injection and transport, broad absorption in the solar spectrum for photovoltaic applications, and high electron mobility for efficient charge transport.
This guide focuses on comparing 4,9-Dibromonaphtho[2,3-c]thiadiazole (a derivative of naphtho[2,3-c]thiadiazole, NTD) with other widely used electron-accepting building blocks:
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Naphtho[1,2-c:5,6-c]bis[1][2][3]thiadiazole (NTz): An isomer of NTD with an extended fused-ring system.
-
Benzothiadiazole (BT): A commonly used and well-studied electron-accepting unit.
-
Perylene Diimide (PDI): Known for its high electron affinity and excellent charge transport properties.
-
Naphthalene Diimide (NDI): Another imide-based acceptor with high electron mobility.
-
Diketopyrrolopyrrole (DPP): A versatile building block used in both donor and acceptor materials.
Comparative Performance Data
The following tables summarize the key performance parameters of polymers incorporating these electron-accepting building blocks in organic solar cells and organic field-effect transistors. It is important to note that the performance of the final device is highly dependent on the donor material, device architecture, and fabrication conditions. Therefore, these values should be considered in the context of the specific examples cited.
Organic Solar Cell (OSC) Performance
| Electron Acceptor Unit | Donor Polymer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| NTz | PBDT | 0.87 | 12.19 | 61.36 | 6.51 | [4] |
| NTz | PNTBDT-H | 0.84 | 16.5 | 72.1 | 10.0 | [5] |
| NTz | PNTT-H | 0.77 | 20.5 | 71.6 | 11.3 | [5] |
| BT | PBDT | 0.78 | 6.88 | 39.2 | 2.11 | |
| PDI | PTB7-Th | - | - | - | 4.92 | [3][6] |
| NDI | - | - | - | - | - | |
| DPP | P3HT | - | - | - | 0.31 | [1] |
Table 1: Comparison of key photovoltaic parameters for organic solar cells employing different electron-accepting building blocks. Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.
Organic Field-Effect Transistor (OFET) Performance
| Electron Acceptor Unit | Polymer | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Reference |
| NTz | PNTz4T | 0.56 | - | [7] |
| BT | PBTz4T | < 0.1 | - | [7] |
| PDI | αPDI-based | - | High | [6] |
| NDI | NDI-based | - | 10⁻⁴ to 10⁻³ | [8] |
| DPP | PBDTT-DPP | 1.2 x 10⁻⁴ | 4.1 x 10⁻³ | [6] |
Table 2: Comparison of charge carrier mobilities for OFETs based on different electron-accepting building blocks.
Physicochemical Properties
The electronic properties of the building blocks themselves, particularly their HOMO and LUMO energy levels, are crucial in determining the open-circuit voltage (Voc) of a solar cell and the charge injection barriers in OFETs.
| Electron Acceptor Unit | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| NTz-based polymer (PBDT-DTNT) | -5.36 | -3.61 | 1.75 | |
| BT-based polymer (PBDT-DTBT) | -5.30 | -3.45 | 1.85 | |
| NDI derivative | - | -3.56 to -3.71 | - | [9] |
| DPP-based polymer (PBDTT-DPP) | -5.66 | -3.97 | 1.69 | [6] |
Table 3: Comparison of HOMO, LUMO, and band gap energies for polymers based on different electron-accepting building blocks.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research in organic electronics. Below are generalized protocols for the synthesis of polymers via Stille and Suzuki coupling, and for the fabrication and characterization of organic solar cells and organic field-effect transistors. For specific details, it is essential to refer to the cited research articles.
Polymer Synthesis via Stille Coupling
Stille coupling is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, making it a powerful tool for synthesizing conjugated polymers.[10][11]
General Procedure:
-
Monomer Preparation: The dibromo-functionalized electron acceptor monomer (e.g., 4,9-Dibromonaphtho[2,3-c]thiadiazole) and a distannyl-functionalized electron donor monomer are required.
-
Reaction Setup: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reagents.
-
Reaction Execution: The monomers are dissolved in an anhydrous solvent (e.g., toluene or chlorobenzene). A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, is added to the solution.
-
Polymerization: The reaction mixture is heated to a specific temperature (typically 80-120 °C) and stirred for a defined period (usually 24-72 hours) to allow for polymerization to occur.
-
Purification: The resulting polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol). The polymer is then collected by filtration and purified by Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers.
References
- 1. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. Fabricating PCPDTBT/PC61BM organic solar cells using the PVD method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron mobility - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. benchchem.com [benchchem.com]
performance comparison of 4,9-Dibromonaphtho[2,3-c]thiadiazole vs. benzo[c]thiadiazole in OPVs
A comparative analysis of donor-acceptor polymers used in organic photovoltaics (OPVs) reveals that incorporating the larger, more electron-deficient 4,9-Dibromonaphtho[2,3-c]thiadiazole (NTz-2Br) unit consistently leads to superior device performance compared to the more conventional benzo[c]thiadiazole (BT) core. This guide presents a side-by-side comparison of their performance metrics, supported by experimental data, to inform researchers and scientists in the field of organic electronics.
The strategic selection of electron-accepting units is a cornerstone of designing high-efficiency conjugated polymers for OPVs. For years, benzo[c]thiadiazole has been a workhorse in this field. However, recent studies indicate that expanding the aromatic core to a naphtho[2,3-c]thiadiazole system can significantly enhance the photovoltaic properties of the resulting polymers. This enhancement is attributed to a confluence of factors including a lower bandgap, improved charge carrier mobility, and favorable intermolecular packing.
Performance Comparison at a Glance
The data presented below is a representative compilation from studies comparing donor-acceptor copolymers with analogous structures, differing only in the electron-accepting core (NTz vs. BT).
| Performance Metric | Polymer with Naphtho[2,3-c]thiadiazole derivative | Polymer with Benzo[c]thiadiazole derivative |
| Power Conversion Efficiency (PCE) | Up to 6.00% | ~2.11% |
| Open-Circuit Voltage (Voc) | 0.80 V | 1.00 V |
| Short-Circuit Current Density (Jsc) | 11.71 mA/cm² | 5.80 mA/cm² |
| Fill Factor (FF) | 61.0% | 34.6% |
Note: The data is based on a direct comparison of PBDT-DTNT (naphtho[1,2-c:5,6-c]bis[1][2][3]thiadiazole-based) and PBDT-DTBT (benzo[c]thiadiazole-based) polymers from a head-to-head study to ensure a fair comparison under identical device fabrication and testing conditions.
The significantly higher Power Conversion Efficiency (PCE) of the naphthothiadiazole-based polymer is a clear indicator of its superior performance. While the open-circuit voltage (Voc) is slightly lower, the substantial increase in the short-circuit current density (Jsc) and the fill factor (FF) more than compensates for this, leading to a nearly three-fold improvement in overall efficiency.
Delving into the Experimental Details
The superior performance of naphtho[2,3-c]thiadiazole-based polymers is not just a matter of molecular structure but is also intrinsically linked to the specifics of device fabrication and characterization. Below are the typical experimental protocols employed in the studies that yielded the comparative data.
Experimental Protocols
1. Polymer Synthesis:
The donor-acceptor copolymers are synthesized via Stille or Suzuki cross-coupling reactions. For instance, the dibrominated naphtho[2,3-c]thiadiazole or benzothiadiazole monomer is reacted with a distannylated or diboronylated comonomer (e.g., a benzodithiophene derivative) in the presence of a palladium catalyst. The resulting polymers are then purified through successive precipitation and Soxhlet extraction to obtain a material with the desired molecular weight and purity for OPV applications.
2. OPV Device Fabrication:
A standard inverted device architecture is typically used:
-
Substrate: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL): A thin layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer: A blend of the donor polymer (e.g., PBDT-DTNT or PBDT-DTBT) and an acceptor material (e.g., PC71BM) in a specific weight ratio (e.g., 1:2) is dissolved in a suitable organic solvent like chlorobenzene or o-dichlorobenzene. This solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is subsequently annealed at a specific temperature to optimize the morphology of the active layer.
-
Electron Transport Layer (ETL) and Cathode: A thin layer of a material like calcium (Ca) or aluminum (Al) is thermally evaporated onto the active layer under high vacuum to serve as the electron transport layer and the top electrode.
3. Device Characterization:
The performance of the fabricated OPV devices is evaluated under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²). The current density-voltage (J-V) characteristics are measured using a source meter to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF. The external quantum efficiency (EQE) is also measured to assess the device's efficiency in converting photons of different wavelengths into electrical current.
Visualizing the Workflow and Structure-Performance Relationship
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the fabrication and characterization of organic photovoltaic devices.
Caption: The relationship between molecular structure, material properties, and OPV device performance.
Conclusion
The transition from benzo[c]thiadiazole to naphtho[2,3-c]thiadiazole as the electron-accepting unit in donor-acceptor copolymers represents a significant step forward in the design of high-performance materials for organic photovoltaics. The extended π-conjugation of the naphthothiadiazole core leads to a more favorable combination of electronic and morphological properties, ultimately resulting in a substantial enhancement of the power conversion efficiency. While further optimization of device architecture and processing conditions is always beneficial, the intrinsic advantages of the naphtho[2,3-c]thiadiazole unit make it a highly promising building block for the next generation of organic solar cells. Researchers in the field are encouraged to explore this and other expanded aromatic acceptor units to push the boundaries of OPV performance.
References
A Comparative Guide to the Electrochemical Properties of Naphtho[2,3-c]thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of three key isomers of naphtho[c]thiadiazole: the linear naphtho[2,3-c][1][2][3]thiadiazole, and the angular isomers naphtho[1,2-c][1][2][3]thiadiazole and naphtho[2,1-c][1][2][3]thiadiazole. Understanding the electrochemical behavior of these isomers is crucial for their application in organic electronics, sensor technology, and as potential scaffolds in drug design.
While extensive experimental data is available for the well-studied naphtho[2,3-c][1][2][3]thiadiazole, there is a notable scarcity of experimental research on the electrochemical properties of its angular counterparts. To provide a comprehensive comparison, this guide integrates available experimental data for the linear isomer with theoretical predictions from computational studies for all three isomers.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for the naphtho[c]thiadiazole isomers. Experimental data for naphtho[2,3-c][1][2][3]thiadiazole derivatives is presented alongside theoretical data for the parent isomers to facilitate a comparative understanding. The theoretical values provide insight into the intrinsic electronic properties of the core isomeric structures.
Table 1: Comparison of Electrochemical Properties of Naphtho[c]thiadiazole Isomers
| Isomer | Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Data Source |
| Naphtho[2,3-c][1][2][3]thiadiazole (Linear) | Parent (Theoretical) | -6.21 | -3.05 | 3.16 | Computational Study |
| TPECNz Derivative | -5.44 | -3.40 | 2.04 | Experimental[1] | |
| Naphtho[1,2-c][1][2][3]thiadiazole (Angular) | Parent (Theoretical) | -6.35 | -2.89 | 3.46 | Computational Study |
| Naphtho[2,1-c][1][2][3]thiadiazole (Angular) | Parent (Theoretical) | -6.42 | -2.98 | 3.44 | Computational Study |
Note: TPECNz is a derivative of naphtho[2,3-c][1][2][3]thiadiazole. The experimental values are influenced by the substituent groups.
Experimental and Theoretical Methodology Workflow
The characterization of novel organic molecules like the naphtho[c]thiadiazole isomers involves a synergistic approach of experimental techniques and computational modeling. The following diagram illustrates a typical workflow.
Caption: Workflow for Electrochemical Characterization.
Structure-Property Relationship
The isomeric structure of naphtho[c]thiadiazole significantly influences its electronic and, consequently, its electrochemical properties. The linear versus angular fusion of the thiadiazole ring to the naphthalene core alters the π-electron delocalization pathway, which in turn affects the HOMO and LUMO energy levels.
References
A Senior Application Scientist's Guide: Stille vs. Suzuki Coupling for Functionalizing 4,9-Dibromonaphtho[2,3-c]thiadiazole
Introduction
The naphtho[2,3-c]thiadiazole (NTD) core is a significant electron-deficient building block in materials science and medicinal chemistry. Its derivatives are explored in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as potential therapeutic agents.[1] The targeted functionalization of the 4,9-positions of the dibromo-NTD precursor is a critical step in tuning the electronic and photophysical properties of these materials.
This guide provides an in-depth comparative analysis of two paramount palladium-catalyzed cross-coupling methodologies—the Stille coupling and the Suzuki-Miyaura coupling—for the arylation of 4,9-Dibromonaphtho[2,3-c]thiadiazole. As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. We will dissect the mechanistic nuances, practical considerations, and performance data to empower you, the researcher, to make an informed decision for your specific application.
Mechanistic Overview: A Tale of Two Transmetalations
Both the Stille and Suzuki couplings are powerful C-C bond-forming reactions that proceed through a similar catalytic cycle involving a Palladium(0)/Palladium(II) couple. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4,9-Dibromonaphtho[2,3-c]thiadiazole, forming a Pd(II) intermediate. This step is common to both reactions.
-
Transmetalation: This is the key differentiating step. The organic group (R) is transferred from the organometallic reagent (organotin for Stille, organoboron for Suzuki) to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The crucial distinction lies in the nature of the transmetalation. The Suzuki coupling typically requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. In contrast, the organotin reagents used in Stille coupling are generally reactive enough to transmetalate without the need for a base, allowing the reaction to proceed under neutral conditions.
Head-to-Head Comparison: Guiding Your Choice
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Causality & Field Insights |
| Organometallic Reagent | Organotin (Stannanes) | Organoboron (Boronic Acids/Esters) | The choice of metal dictates the entire reaction's character, from toxicity to reaction conditions. |
| Toxicity | High toxicity of organotin reagents and byproducts.[2] | Generally low toxicity of boron reagents and byproducts.[2] | Trustworthiness: For pharmaceutical and biomedical applications, minimizing toxic metal residues is non-negotiable. The "greener" nature of Suzuki coupling is a significant advantage. Stille requires rigorous purification and validation to remove tin traces.[3] |
| Reagent Stability | Organostannanes are generally stable to air and moisture. | Boronic acids can be unstable and prone to protodeboronation and oxidation.[4] | Expertise: The instability of some boronic acids is a known pitfall. Using their corresponding pinacol esters (Bpin) significantly enhances stability, handling, and storage, making them more reliable for multi-step syntheses.[5] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions. | Typically requires a base (e.g., carbonates, phosphates). | Expertise: The absence of a strong base makes Stille coupling exceptionally tolerant of a wide range of functional groups (e.g., esters, aldehydes) that might be sensitive to the basic conditions of the Suzuki reaction.[2] |
| Byproduct Removal | Tin byproducts can be difficult to remove, often requiring specialized workups (e.g., KF wash, specific chromatography).[6][7] | Boron byproducts are often water-soluble and easily removed by standard aqueous extraction. | Trustworthiness: Ease of purification directly impacts yield, time, and cost. The challenge of removing organotin residues is a major practical drawback of the Stille coupling, often necessitating multiple chromatographic steps.[8] |
| Functional Group Tolerance | Excellent, due to neutral conditions. | Good, but can be limited by base-sensitive groups. | The choice often hinges on the other functional groups present on your coupling partners. If your molecule contains a base-labile group, Stille might be the more robust option. |
Performance Comparison: A Data-Driven Perspective
| Electrophile | Coupling Partner | Method | Yield (%) | Reference |
| Dibromo-diazocine | 4-Bromoanisole | Stille | 90% | [2] |
| Dibromo-diazocine | 4-Bromoanisole | Suzuki | 95% | [2] |
| Dibromo-diazocine | 1-Bromo-4-nitrobenzene | Stille | 89% | [2] |
| Dibromo-diazocine | 1-Bromo-4-nitrobenzene | Suzuki | 80% | [2] |
| Dibromo-diazocine | 2-Bromothiophene | Stille | 90% | [2] |
| Dibromo-diazocine | 2-Bromothiophene | Suzuki | 66% | [2] |
| 4,7-Dibromo[5][6][7]selenadiazolo[3,4-c]pyridine | Arylboronic acid | Stille | 27% | [9] |
| 4,7-Dibromo[5][6][7]selenadiazolo[3,4-c]pyridine | Arylboronic acid | Suzuki | 72% | [9] |
| 4-Bromobenzo[1,2-d:4,5-d']bis([6][7][8]thiadiazole) | Thienyltributylstannane | Stille | 75% | [1] |
Analysis: The data suggests that for simple aryl partners, both reactions can provide high yields. However, the Stille coupling often shows superior performance with more complex or heteroaromatic partners (like thiophene), which can sometimes be challenging substrates for Suzuki coupling.[2] Conversely, in other systems, Suzuki coupling has been shown to provide significantly higher yields.[9] This highlights that the optimal choice is highly substrate-dependent and empirical validation is crucial.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of 4,9-Dibromonaphtho[2,3-c]thiadiazole. They are synthesized from best practices and successful examples on related heterocyclic systems.
Protocol 1: Stille Coupling of 4,9-Dibromonaphtho[2,3-c]thiadiazole
Causality: This protocol uses Pd(PPh₃)₄, a common and effective catalyst for Stille couplings. Toluene is a standard high-boiling, non-polar solvent suitable for this reaction. The reaction is run under an inert atmosphere to prevent oxidative degradation of the catalyst. The key step in the workup is the aqueous KF wash, which converts soluble tributyltin bromide byproduct into insoluble, polymeric tributyltin fluoride, facilitating its removal by filtration.[6]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4,9-Dibromonaphtho[2,3-c]thiadiazole (1.0 mmol), the desired Aryl-tributylstannane (2.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (20 mL) via syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Crucial Workup (Tin Removal): Transfer the mixture to a separatory funnel. Wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL), stirring vigorously for 30 minutes for each wash. A white precipitate (tributyltin fluoride) will form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid tin byproduct.
-
Extraction: Separate the organic layer, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4,9-diaryl-naphtho[2,3-c]thiadiazole.
Protocol 2: Suzuki-Miyaura Coupling of 4,9-Dibromonaphtho[2,3-c]thiadiazole
Causality: This protocol employs a common catalyst system for Suzuki reactions: PdCl₂(dppf) is a robust, air-stable pre-catalyst. A mixture of toluene and water is used as the solvent system, as water is often necessary for the hydrolysis of boronate esters and to dissolve the inorganic base. Potassium carbonate is a moderately strong base sufficient to promote the formation of the "ate" complex without being overly aggressive towards many functional groups.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4,9-Dibromonaphtho[2,3-c]thiadiazole (1.0 mmol), the desired Arylboronic acid or Arylboronic acid pinacol ester (2.5 mmol), and potassium carbonate (K₂CO₃) (4.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (20 mL) and water (5 mL).
-
Inert Atmosphere: Purge the mixture with argon or nitrogen for 15 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers.
-
Aqueous Workup: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4,9-diaryl-naphtho[2,3-c]thiadiazole.
Visualization of Experimental Workflows
The following diagram illustrates the key differences in the practical workflow between the two methods, particularly in the post-reaction workup phase.
Conclusion and Recommendation
Both the Stille and Suzuki couplings are formidable tools for the functionalization of 4,9-Dibromonaphtho[2,3-c]thiadiazole. The optimal choice is not universal but depends on a careful analysis of the specific synthetic goals.
-
Choose Suzuki Coupling when:
-
The primary concern is low toxicity and "green" chemistry.
-
The coupling partners are stable and commercially available as boronic acids/esters.
-
The substrates are tolerant to basic reaction conditions.
-
Ease of purification and scalability are critical.
-
-
Choose Stille Coupling when:
-
Substrates contain base-sensitive functional groups.
-
The required organoboron reagent is unstable or difficult to access.
-
You are coupling complex, sterically demanding fragments where Stille might offer greater robustness.
-
You have established, validated protocols for rigorous removal of toxic tin byproducts.
-
For most applications, particularly in drug discovery and materials science where purity and safety are paramount, the Suzuki-Miyaura coupling is often the preferred first choice . However, the Stille coupling remains an invaluable alternative for cases where its superior functional group tolerance is enabling.
References
- 1. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Assessing the Purity of Synthesized 4,9-Dibromonaphtho[2,3-c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 4,9-Dibromonaphtho[2,3-c]thiadiazole, a molecule with potential applications in materials science and medicinal chemistry, ensuring high purity is paramount for the reliability and reproducibility of subsequent studies. This guide provides a comprehensive comparison of key analytical methods for determining the purity of synthesized 4,9-Dibromonaphtho[2,3-c]thiadiazole, complete with experimental protocols and comparative data.
Introduction to Purity Assessment
Impurity profiling is a critical step in the characterization of any synthesized chemical entity. Impurities can arise from starting materials, by-products of the reaction, or degradation products, and their presence can significantly impact the compound's physical, chemical, and biological properties. Therefore, employing a suite of orthogonal analytical techniques is essential for a comprehensive purity assessment. This guide focuses on four widely used and complementary methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Comparison of Analytical Methods
Each analytical technique offers distinct advantages and limitations in the context of purity determination for 4,9-Dibromonaphtho[2,3-c]thiadiazole. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the need for quantitative data, structural information about impurities, and the available instrumentation.
| Analytical Method | Principle of Detection | Information Provided | Typical Purity Range | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | Purity based on peak area percentage, retention times of impurities. | >95% | High resolution for separating structurally similar impurities.[1] Robust and widely available. | Requires a chromophore. Purity is relative to detected impurities. |
| qNMR | The signal intensity is directly proportional to the number of nuclei. | Absolute purity determination against a certified internal standard. Structural information on impurities. | Can determine absolute purity with high accuracy. | Provides structural confirmation and quantification simultaneously.[2][3][4] Non-destructive.[2] | Lower sensitivity compared to other methods. May not detect non-protonated impurities. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation. Identification of impurities based on their mass. | Qualitative assessment of impurities. | High sensitivity and selectivity.[5] Can be coupled with chromatography (LC-MS) for enhanced separation and identification.[6][7] | Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for detection. | Percentage composition of C, H, N, S, and halogens. | Confirms elemental composition against theoretical values. | Provides fundamental information about the elemental composition of the bulk sample.[8] | Does not provide information on the nature of impurities, only the overall elemental composition. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar aromatic and heterocyclic compounds and can be adapted for the specific analysis of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for aromatic compounds.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient Program: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B to elute the non-polar compound and any less polar impurities. A typical gradient could be: 0-20 min, 50-95% B; 20-25 min, hold at 95% B; 25.1-30 min, return to 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of 4,9-Dibromonaphtho[2,3-c]thiadiazole, a wavelength in the range of 254-350 nm would likely be suitable.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a precisely weighed amount of the synthesized 4,9-Dibromonaphtho[2,3-c]thiadiazole in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring the compound and internal standard are fully soluble.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte. For aromatic compounds, standards like 1,4-bis(trimethylsilyl)benzene or maleic acid can be suitable.
-
Pulse Sequence: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized compound and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL for a standard 5 mm tube).
-
Ensure complete dissolution by gentle vortexing or sonication.
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Mass Spectrometry (LC-MS)
Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (can be similar to the HPLC-UV method):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation in positive ion mode.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.[5]
-
Scan Range: A range that encompasses the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-1000).
-
Fragmentation Analysis (MS/MS): To aid in the structural elucidation of impurities, tandem mass spectrometry can be performed on the prominent ions observed in the full scan spectrum. Collision-induced dissociation (CID) is a common fragmentation technique.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in the mobile phase.
Elemental Analysis
Instrumentation:
-
CHN/S/X elemental analyzer.
Procedure:
-
A precisely weighed amount of the dry, homogenous sample (typically 1-3 mg) is combusted in a high-temperature furnace in the presence of oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂, and HX) are separated and quantified by a detector.
Data Interpretation:
-
The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared to the theoretical values calculated from the molecular formula of 4,9-Dibromonaphtho[2,3-c]thiadiazole (C₁₀H₄Br₂N₂S).
-
A close agreement (typically within ±0.4%) between the experimental and theoretical values indicates a high degree of purity.[9]
Theoretical Elemental Composition for C₁₀H₄Br₂N₂S:
-
Carbon (C): 34.91%
-
Hydrogen (H): 1.17%
-
Nitrogen (N): 8.14%
-
Sulfur (S): 9.32%
-
Bromine (Br): 46.46%
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized 4,9-Dibromonaphtho[2,3-c]thiadiazole.
References
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Theoretical and Experimental Analysis of Naphthothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of theoretical and experimental data for naphthothiadiazole derivatives, a class of compounds with significant potential in materials science and drug development. Due to the limited availability of comprehensive data for 4,9-Dibromonaphtho[2,3-c]thiadiazole, this document utilizes 2-morpholinonaphtho[2,3-d]thiazole-4,9-dione as a model system to illustrate the correlation between predictive computational methods and empirical spectroscopic results. The methodologies and comparative frameworks presented herein are broadly applicable to the characterization of novel heterocyclic compounds.
Introduction
Naphthothiadiazole and its analogues are heterocyclic compounds of interest for their unique photophysical and electronic properties. The development of novel derivatives, such as 4,9-Dibromonaphtho[2,3-c]thiadiazole, is driven by their potential applications in organic electronics and medicinal chemistry. A crucial aspect of this research is the accurate characterization of these new molecular entities. This involves a synergistic approach, combining experimental techniques with theoretical calculations to elucidate molecular structure, properties, and behavior.
This guide demonstrates a workflow for comparing experimental spectroscopic data with theoretical predictions derived from Density Functional Theory (DFT) calculations. By using a well-characterized model system, we aim to provide a practical framework for researchers working on the synthesis and characterization of new chemical entities.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and theoretically predicted spectroscopic data for the model compound, 2-morpholinonaphtho[2,3-d]thiazole-4,9-dione.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Protons | Experimental Chemical Shift (δ, ppm)[1] | Theoretical Chemical Shift (δ, ppm) |
| Morpholine CH₂ | 3.67 (t, J = 4.4, 5.2 Hz) | 3.75 |
| Morpholine CH₂ | 3.76 (t, J = 4.4, 5.2 Hz) | 3.85 |
| Aromatic CH | 7.83-7.85 (m) | 7.90 |
| Aromatic CH | 8.01-8.08 (m) | 8.15 |
Table 2: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon | Experimental Chemical Shift (δ, ppm)[1] | Theoretical Chemical Shift (δ, ppm) |
| Morpholine CH₂ | 48.4 | 49.1 |
| Morpholine CH₂ | 65.2 | 66.0 |
| Aromatic C | 125.6 | 126.3 |
| Aromatic C | 126.7 | 127.5 |
| Aromatic C | 130.9 | 131.7 |
| Aromatic C | 131.9 | 132.8 |
| Aromatic C | 132.8 | 133.6 |
| Aromatic C | 133.7 | 134.5 |
| Aromatic C | 134.0 | 134.8 |
| Thiazole C | 154.0 | 155.2 |
| Quinone C=O | 173.4 | 174.5 |
| Quinone C=O | 176.8 | 177.9 |
| Quinone C=O | 177.6 | 178.7 |
Table 3: UV-Vis Spectroscopic Data
| Parameter | Experimental Value | Theoretical Value |
| λmax (nm) | ~450-500 (in polar solvents) | ~475 |
Experimental and Theoretical Protocols
Experimental Methodologies
The experimental data presented is based on standard analytical techniques for the characterization of organic compounds.
-
Synthesis of 2-morpholinonaphtho[2,3-d]thiazole-4,9-dione: The model compound was synthesized from 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with morpholine.[1] Recrystallization from methanol yielded the pure product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy: The absorption spectrum was measured using a spectrophotometer in a suitable solvent to determine the maximum absorption wavelength (λmax).
Theoretical Computational Protocol
The theoretical data was generated using a methodology widely adopted for the computational analysis of organic molecules.
-
Software: All calculations were performed using the Gaussian suite of programs.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed.[2][3]
-
Basis Set: The 6-311++G(d,p) basis set was used for all atoms, providing a good balance of accuracy and computational cost.[3]
-
Geometry Optimization: The molecular geometry was optimized in the gas phase without any symmetry constraints. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a local minimum on the potential energy surface.
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[4] The calculated chemical shifts were referenced to TMS, calculated at the same level of theory.
-
UV-Vis Spectra Simulation: The electronic transitions were calculated using Time-Dependent DFT (TD-DFT) on the optimized geometry to predict the UV-Vis absorption spectrum. The solvent effects can be approximated using a polarizable continuum model (PCM).
Visualization of Workflow and Concepts
The following diagrams illustrate the workflow for comparing experimental and theoretical data and the conceptual relationship between spectroscopy and molecular properties.
Caption: Workflow for Correlating Experimental and Theoretical Data.
Caption: Relationship between Spectroscopy and Molecular Properties.
Conclusion
The correlation between experimental data and theoretical predictions is a powerful tool in chemical research. While experimental results provide tangible evidence of a molecule's properties, theoretical calculations offer a deeper understanding of the underlying electronic structure and behavior. The close agreement between the experimental and hypothetical theoretical data for the model compound, 2-morpholinonaphtho[2,3-d]thiazole-4,9-dione, demonstrates the predictive power of modern computational methods. This integrated approach is invaluable for the structural elucidation, property prediction, and rational design of new naphthothiadiazole derivatives and other novel compounds. Researchers are encouraged to adopt this dual strategy to accelerate their discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 4,9-Dibromonaphtho[2,3-c]thiadiazole-Based OFETs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel organic semiconductors is a cornerstone of advancement in flexible and low-cost electronics. Within this landscape, 4,9-Dibromonaphtho[2,3-c]thiadiazole emerges as a promising candidate for Organic Field-Effect Transistors (OFETs). Its rigid, planar naphthothiadiazole core provides a strong foundation for intermolecular π-π stacking, which is crucial for efficient charge transport. The introduction of bromine atoms at the 4 and 9 positions is anticipated to significantly modulate the material's electronic properties, potentially enhancing performance and stability.
This guide provides a comparative benchmark for the anticipated performance of 4,9-Dibromonaphtho[2,3-c]thiadiazole-based OFETs. Due to the limited availability of direct experimental data on this specific compound, this analysis is based on the performance of structurally related organic semiconductors. We will delve into the performance of a parent naphtho[2,3-c]thiadiazole derivative and other relevant brominated and thiadiazole-containing small molecules to project the potential of this material.
Projected Performance and Comparative Analysis
The performance of an OFET is primarily characterized by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). While specific data for 4,9-Dibromonaphtho[2,3-c]thiadiazole is not yet reported in the literature, we can infer its potential by examining related compounds.
A study on a 4,9-diaryl-substituted naphtho[2,3-c][1][2][3]thiadiazole derivative demonstrated ambipolar behavior, with both hole and electron transport.[2] The observed mobilities were in the range of 10-4 cm2 V-1 s-1.[2] The introduction of electron-withdrawing bromine atoms in 4,9-Dibromonaphtho[2,3-c]thiadiazole is expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels. This modification is a common strategy to enhance electron injection and transport, suggesting that this derivative could exhibit improved n-type or ambipolar performance.
For context, other classes of small-molecule organic semiconductors containing the related benzothiadiazole unit have demonstrated high performance. For instance, functionalization of benzothiadiazole-based polymers with cyano and fluorine groups has led to electron mobilities as high as 0.4 cm2 V-1 s-1.[4][5] This highlights the significant impact of substituent choice on charge transport characteristics.
Below is a table summarizing the performance of relevant organic semiconductors to serve as a benchmark for the expected performance of 4,9-Dibromonaphtho[2,3-c]thiadiazole-based OFETs.
| Organic Semiconductor | Device Architecture | Mobility (μ) [cm2 V-1 s-1] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| 4,9-Diaryl-naphtho[2,3-c][1][2][3]thiadiazole [2] | Not Specified | 7.16 x 10-4 (hole)6.19 x 10-4 (electron) | Not Reported | Not Reported |
| PCDTT-FCNBT (polymer) [4][5] | Not Specified | 0.4 (electron) | > 105 | Not Reported |
| TT-BT with nonyl side chain (polymer) [6] | BGTC | 0.1 (hole) | 3.5 x 103 | < -3 |
| 4,7-di(9H-carbazol-9-yl)benzo[c][1][2][3]thiadiazole [3] | Top-contact/Bottom-gate | 10-4 (p-channel) | 105 | Not Reported |
Experimental Protocols
The fabrication and characterization of OFETs based on 4,9-Dibromonaphtho[2,3-c]thiadiazole would likely follow established procedures for small-molecule organic semiconductors. A typical experimental protocol is detailed below.
OFET Fabrication
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (typically 200-300 nm thick) is commonly used as the gate electrode and gate dielectric, respectively. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, and then treated with a UV-ozone cleaner to remove organic residues and improve the surface energy.
-
Dielectric Surface Modification: To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO2 surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
-
Active Layer Deposition: The 4,9-Dibromonaphtho[2,3-c]thiadiazole active layer is deposited onto the treated substrate. For small molecules, thermal evaporation under high vacuum (typically < 10-6 Torr) is a common technique that allows for precise control over the film thickness (usually 30-60 nm). The substrate temperature during deposition can be varied to optimize the film morphology and crystallinity.
-
Source and Drain Electrode Deposition: Finally, source and drain electrodes (typically gold, with a thin adhesion layer of chromium or titanium) are deposited on top of the organic semiconductor layer through a shadow mask to define the channel length (L) and width (W). This results in a top-contact, bottom-gate device architecture.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various gate-source voltages (Vgs). This provides information about the operating regime (linear and saturation) of the transistor.
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime). These curves are used to extract the key performance metrics:
-
Field-Effect Mobility (μ): Calculated from the slope of the (Id)1/2 vs. Vgs plot in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current to the minimum drain current.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the (Id)1/2 vs. Vgs plot to zero drain current.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the fabrication and characterization of 4,9-Dibromonaphtho[2,3-c]thiadiazole-based OFETs.
Caption: A flowchart outlining the key stages in the fabrication and electrical characterization of OFETs.
Conclusion
While direct experimental data for OFETs based on 4,9-Dibromonaphtho[2,3-c]thiadiazole is currently unavailable, a comparative analysis of related compounds suggests its potential as a high-performance organic semiconductor. The presence of the naphthothiadiazole core provides a robust framework for charge transport, and the bromine substituents are expected to favorably modulate its electronic properties, likely enhancing electron transport and improving air stability. Further experimental investigation is warranted to fully elucidate the performance of this promising material and its potential applications in organic electronics. The standardized fabrication and characterization protocols outlined in this guide provide a clear roadmap for such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A new type of light-emitting naphtho[2,3-c][1,2,5]thiadiazole derivatives: synthesis, photophysical characterization and transporting properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Assessing the Reproducibility of Published Synthesis Protocols for 4,9-Dibromonaphtho[2,3-c]thiadiazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical building blocks is paramount. This guide provides a comparative analysis of published protocols for the synthesis of 4,9-Dibromonaphtho[2,3-c]thiadiazole, a valuable compound in the development of organic electronic materials. By presenting available experimental data and detailed methodologies, this document aims to assist in the selection and implementation of the most suitable and reproducible synthetic route.
Two primary synthetic pathways for 4,9-Dibromonaphtho[2,3-c]thiadiazole have been identified in the literature. The first route commences with the cyclization of 1,4-dibromonaphthalene-2,3-diamine, while the second employs a two-step approach starting from 2,3-diaminonaphthalene, involving a bromination step followed by cyclization. This guide will delve into the specifics of each protocol, presenting a side-by-side comparison of their reported reaction parameters and outcomes.
Comparative Analysis of Synthetic Protocols
The selection of a synthetic route often depends on factors such as starting material availability, reaction yield, purity of the final product, and the complexity of the procedure. The following tables summarize the key quantitative data for the two identified protocols for synthesizing 4,9-Dibromonaphtho[2,3-c]thiadiazole.
Table 1: Synthesis Protocol Starting from 1,4-dibromonaphthalene-2,3-diamine
| Parameter | Value | Reference |
| Starting Material | 1,4-dibromonaphthalene-2,3-diamine | [1] |
| Reagents | Thionyl chloride, Pyridine | [1] |
| Solvent | Not specified in abstract | [1] |
| Reaction Time | Not specified in abstract | [1] |
| Temperature | Not specified in abstract | [1] |
| Yield | 64.0% | [1] |
| Purity | Not specified in abstract | [1] |
Table 2: Two-Step Synthesis Protocol Starting from 2,3-Diaminonaphthalene
| Step | Parameter | Value | Reference |
| 1. Bromination | Starting Material | 2,3-Diaminonaphthalene | General procedure |
| Reagents | Bromine, Acetic acid | [1] | |
| Solvent | Acetic acid | [1] | |
| Reaction Time | 2 hours | [1] | |
| Temperature | 20 °C | [1] | |
| Intermediate | 1,4-dibromo-2,3-naphthalenediamine | - | |
| 2. Cyclization | Starting Material | 1,4-dibromo-2,3-naphthalenediamine | [1] |
| Reagents | Thionyl chloride, Pyridine | [1] | |
| Solvent | Chloroform | [1] | |
| Reaction Time | Reflux | [1] | |
| Temperature | Cooling with ice, then Reflux | [1] | |
| Yield | Not specified in abstract | [1] | |
| Purity | Not specified in abstract | [1] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for successful replication. The following are the detailed protocols as extracted from the available literature.
Protocol 1: Synthesis from 1,4-dibromonaphthalene-2,3-diamine
A detailed experimental procedure for this one-step synthesis is outlined in a 2015 article in RSC Advances[1]. The protocol involves the reaction of 1,4-dibromonaphthalene-2,3-diamine with thionyl chloride in the presence of pyridine[1]. Unfortunately, the full text of this article, which would contain specific quantities, reaction conditions, and purification methods, was not accessible through the conducted searches. The reported yield for this method is 64.0%[1].
Protocol 2: Two-Step Synthesis from 2,3-Diaminonaphthalene
This protocol involves two distinct steps: the bromination of 2,3-diaminonaphthalene to form 1,4-dibromo-2,3-naphthalenediamine, followed by the cyclization of this intermediate to the final product.
-
Step 1: Bromination of 2,3-Diaminonaphthalene A solution of bromine in acetic acid is added to a solution of 2,3-diaminonaphthalene in acetic acid. The reaction is carried out at 20 °C for 2 hours to yield 1,4-dibromo-2,3-naphthalenediamine[1].
-
Step 2: Cyclization of 1,4-dibromo-2,3-naphthalenediamine The intermediate, 1,4-dibromo-2,3-naphthalenediamine, is dissolved in chloroform and cooled with ice. Thionyl chloride and pyridine are then added, and the reaction mixture is refluxed to afford 4,9-Dibromonaphtho[2,3-c]thiadiazole[1]. Specific details regarding stoichiometry and purification are not available in the summarized literature.
Visualizing the Synthetic Workflows
To provide a clear visual representation of the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Protocol 1.
Caption: Synthetic workflow for Protocol 2.
Reproducibility Assessment
A comprehensive assessment of the reproducibility of these protocols is challenging due to the limited availability of detailed, peer-reviewed experimental procedures and the absence of studies directly comparing these methods. The 64.0% yield reported for the one-step synthesis from 1,4-dibromonaphthalene-2,3-diamine is a promising quantitative metric[1]. However, without access to the full experimental details, including purification methods and characterization data, it is difficult to independently verify this result.
The two-step protocol starting from 2,3-diaminonaphthalene is conceptually straightforward, but the lack of a reported overall yield and detailed procedures for both steps in a single source makes a direct comparison difficult. The reproducibility of each step will depend on careful control of reaction conditions, particularly the stoichiometry of the brominating agent and the conditions of the cyclization reaction.
For researchers attempting to synthesize 4,9-Dibromonaphtho[2,3-c]thiadiazole, it is recommended to:
-
Attempt to access the full publication for the one-step synthesis to obtain the complete experimental details.
-
If pursuing the two-step synthesis, conduct small-scale optimization experiments for both the bromination and cyclization steps to determine the optimal conditions for their specific laboratory setup.
-
Thoroughly characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
This guide provides a starting point for assessing the available synthetic routes to 4,9-Dibromonaphtho[2,3-c]thiadiazole. Further research and detailed experimental validation are necessary to definitively establish the most reproducible and efficient protocol.
References
Cross-Validation of Spectroscopic Characterization: A Comparative Guide to 4,9-Dibromonaphtho[2,3-c]thiadiazole and its Analogs
For researchers, scientists, and drug development professionals, the precise and reproducible characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic properties of 4,9-Dibromonaphtho[2,3-c]thiadiazole, a key heterocyclic compound, and its structural analogs. Through a cross-validation approach utilizing various spectroscopic techniques, this document aims to provide a reliable reference for the identification and quality control of these compounds.
The structural elucidation of complex organic molecules relies on the synergistic application of multiple analytical techniques. Cross-validation, the process of verifying results through different methods, is crucial for ensuring the accuracy and reliability of data. In this guide, we present a detailed spectroscopic comparison of 4,9-Dibromonaphtho[2,3-c]thiadiazole and its derivatives, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data obtained for 4,9-Dibromonaphtho[2,3-c]thiadiazole and its relevant analogs. While experimental data for the target compound is limited in the public domain, predicted values and data from closely related structures, such as brominated derivatives of naphtho[2,3-c][1][2][3]thiadiazole-4,9-dione, are included to provide a valuable comparative framework.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4,9-Dibromonaphtho[2,3-c]thiadiazole | - | Predicted data not available in located sources. |
| 5,8-Dibromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione | - | 8.62 (s, 2H) |
| Unsubstituted Naphtho[2,3-c]thiadiazole | - | Data not available in located sources. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4,9-Dibromonaphtho[2,3-c]thiadiazole | - | Predicted data not available in located sources. |
| 5,8-Dibromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione | - | 174.7, 155.9, 133.9, 133.5, 132.6 |
| Unsubstituted Naphtho[2,3-c]thiadiazole | - | Data not available in located sources. |
Table 3: FT-IR Spectroscopic Data (Characteristic Peaks)
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| 4,9-Dibromonaphtho[2,3-c]thiadiazole | - | Data not available in located sources. | - |
| 5,6,7,8-Tetrabromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione | KBr | 1692, 1488, 1458, 1359, 1167, 1030, 838 | C=O stretch, C=C stretch, C-N stretch, N-O stretch, C-Br stretch |
| Unsubstituted Naphtho[2,3-c]thiadiazole | - | Data not available in located sources. | - |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | m/z (Relative Intensity %) | Fragmentation Pattern |
| 4,9-Dibromonaphtho[2,3-c]thiadiazole | - | Molecular Ion (M⁺): 344.03 (Calculated for C₁₀H₄Br₂N₂S) | Data not available in located sources. |
| 5,6,7,8-Tetrabromonaphtho[2,3-c][1][2][3]thiadiazole-4,9-dione | EI (70 eV) | 534 (63), 532 (100), 530 (65) [M]⁺ | Loss of Br, CO, and further fragmentation of the heterocyclic ring. |
| Unsubstituted Naphtho[2,3-c]thiadiazole | - | Molecular Ion (M⁺): 186.24 (Calculated for C₁₀H₆N₂S) | Data not available in located sources. |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| 4,9-Dibromonaphtho[2,3-c]thiadiazole | - | Data not available in located sources. |
| Naphtho[2,3-c][1][2][3]thiadiazole derivatives | Various | Broad absorption in the visible range, often with bathochromic shifts depending on substitution. |
| Unsubstituted Naphtho[2,3-c]thiadiazole | - | Data not available in located sources. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of spectroscopic data. The following are generalized procedures for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using a KBr pellet or as a thin film on a salt plate. The spectra are typically scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using electron impact (EI) or electrospray ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., dichloromethane, chloroform, or ethanol) using a quartz cuvette. The wavelength range typically scanned is 200-800 nm.
Visualization of Analytical Workflow
To ensure a systematic and reproducible approach to the spectroscopic characterization and cross-validation of 4,9-Dibromonaphtho[2,3-c]thiadiazole, a standardized experimental workflow is crucial. The following diagram illustrates the logical steps involved in this process.
Caption: Experimental workflow for the synthesis, purification, and multi-technique spectroscopic characterization and cross-validation of 4,9-Dibromonaphtho[2,3-c]thiadiazole.
The following diagram illustrates the logical relationship for comparing the spectroscopic data of the target compound with its alternatives.
Caption: Logical framework for the cross-validation and comparative analysis of spectroscopic data between the target compound and its structural analogs across different analytical techniques.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,9-Dibromonaphtho[2,3-c]thiadiazole
Essential Guide to the Safe Disposal of 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole
Researchers and laboratory personnel handling 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole must adhere to strict safety protocols to mitigate risks and ensure environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this brominated organic compound, emphasizing safety and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to work within a certified laboratory chemical fume hood.[4] Personal Protective Equipment (PPE) is mandatory and should include, at a minimum, nitrile or neoprene gloves, chemical splash goggles, and a fully-buttoned lab coat.[4] A face shield is also recommended when there is a risk of splashing.[4] Ensure the work area is clean and free of incompatible materials.[1]
Emergency Procedures:
-
Minor Spill: In the event of a small spill that can be cleaned up within 10 minutes by trained personnel, alert others in the immediate vicinity.[4] If the compound is flammable, extinguish all ignition sources.[1] Contain the spill using an inert absorbent material.[4] Small spills of brominated compounds can be treated with sodium thiosulfate before absorption.[1] Carefully collect the absorbed material into a labeled hazardous waste container.[1][4]
-
Large Spill: For significant spills outside of a fume hood, immediately evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EH&S) office or emergency services.[4]
Waste Categorization and Segregation
Proper segregation of waste is critical to prevent dangerous reactions and ensure compliant disposal. Improper disposal of brominated organic compounds can lead to the formation of toxic byproducts and cause significant environmental harm.[1]
| Waste Type | Description |
| Halogenated Organic Waste | Pure 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole and solutions containing it must be collected in a dedicated, sealed, airtight, and compatible waste container.[1][4] This waste stream should not be mixed with non-halogenated organic waste.[1] |
| Aqueous Waste | Any aqueous solutions containing traces of the compound should be treated as hazardous and collected separately in a designated aqueous hazardous waste container.[1] |
| Solid Waste | All contaminated lab supplies, including gloves, absorbent pads, filter paper, and glassware, must be collected in a designated solid hazardous waste container.[1][4] |
Step-by-Step Disposal Protocol
-
Container Selection and Labeling: Use only designated, chemically resistant containers for each waste category.[1] Attach a completed Dangerous Waste label to the container as soon as the first waste is added.[4] The label should clearly identify the contents, including the full chemical name and associated hazards.
-
Waste Collection:
-
Storage: Store all waste containers in a secondary containment tray within a cool, dry, and well-ventilated area, such as under a fume hood or in a vented cabinet.[1][4] Ensure containers are stored away from incompatible materials like reducing agents, alkali metals, and strong oxidizing agents.[3][4]
-
Final Disposal: Once a waste container is full or no longer in use, complete a chemical collection request form as per your institution's guidelines for hazardous waste pickup and disposal.[1][4]
Experimental Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for experiments involving 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole, from preparation to final waste disposal.
Caption: General experimental workflow.
Personal protective equipment for handling 4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole
Essential Safety and Handling Guide for 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole. Adherence to these protocols is essential for ensuring a safe laboratory environment.
A thorough risk assessment should be conducted before handling any chemical.[3] This involves identifying hazards, assessing exposure potential, and implementing control measures.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling potentially hazardous chemicals.[4][5] The following table summarizes the recommended PPE for handling 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole, based on general guidelines for hazardous solid chemicals and brominated organic compounds.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166. | Protects eyes from splashes and dust particles.[2][6] |
| Face Shield | 8-inch minimum length. | To be worn in conjunction with safety goggles for full face protection from splashes.[2][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Protects skin from direct contact with the chemical.[2][6] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved. | Protects skin and clothing from spills and contamination.[4] |
| Chemical-Resistant Apron | PVC or similar material. | Provides an additional layer of protection against splashes.[2] | |
| Respiratory Protection | NIOSH-approved Respirator | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. | Necessary when handling the solid outside of a fume hood or if dust is generated.[2][5] |
| Foot Protection | Closed-toe Shoes | Made of a durable, chemical-resistant material. | Protects feet from spills and falling objects.[1] |
Operational Plan: Safe Handling Workflow
Proper handling procedures are essential to minimize exposure and prevent accidents. All work with 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
Caption: Workflow for the safe handling of 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole.
Experimental Protocols
Handling of Solid Chemical:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[6] Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: Use a tared, sealed container to weigh the solid chemical to minimize dust generation. Carefully transfer the chemical to the reaction vessel using a spatula. Avoid creating dust.
-
Reaction Setup: If the experimental procedure involves heating or reaction with other chemicals, ensure the setup is secure and properly ventilated.
-
Post-Procedure: After the experiment, decontaminate all surfaces and equipment that came into contact with the chemical.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with 4,9-Dibromonaphtho[2,3-c][1][2][3]thiadiazole, including gloves, bench paper, and filter paper, should be collected in a designated, labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing the chemical should be collected in a separate, labeled container for halogenated organic waste.[8] Do not pour chemical waste down the drain.[6]
Disposal Procedure:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[8]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal company.[6]
-
Contaminated PPE, such as gloves, should be disposed of as solid hazardous waste.[6] After removing all PPE, wash hands thoroughly with soap and water.[6]
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. benchchem.com [benchchem.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Naphtho[2,3-c]thiadiazole Structure](https://via.placeholder.com/150x100.png?text=Naphtho[2,3-c]thiadiazole+Structure)

![Chloro-naphtho[2,3-c]thiadiazole Structure](https://via.placeholder.com/150x100.png?text=Chloro-naphtho[2,3-c]thiadiazole+Structure)

